molecular formula C26H25FN6O2 B12418264 Ripk1-IN-9

Ripk1-IN-9

Cat. No.: B12418264
M. Wt: 472.5 g/mol
InChI Key: NFZIVWWKQSSLRB-UHFFFAOYSA-N
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Description

Ripk1-IN-9 is a useful research compound. Its molecular formula is C26H25FN6O2 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H25FN6O2

Molecular Weight

472.5 g/mol

IUPAC Name

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one

InChI

InChI=1S/C26H25FN6O2/c27-19-5-6-23(35-20-3-1-2-4-20)18(11-19)15-32-9-8-22-21(25(32)34)12-17(14-29-22)16-7-10-33-24(13-16)30-26(28)31-33/h5-7,10-14,20H,1-4,8-9,15H2,(H2,28,31)

InChI Key

NFZIVWWKQSSLRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)F)CN3CCC4=C(C3=O)C=C(C=N4)C5=CC6=NC(=NN6C=C5)N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of Ripk1-IN-9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] Its pivotal role in these processes has made it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[4] Ripk1-IN-9 is a potent and selective inhibitor of RIPK1, belonging to the dihydronaphthyridone class of compounds.[5][6] This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, based on publicly available data.

Discovery and Development

This compound is identified as "example 45" in the patent application WO2021160109A1, which describes a series of dihydronaphthyridone compounds, their preparation, and their pharmaceutical applications.[5] While the specific screening cascade and lead optimization process for this compound are not detailed in publicly accessible literature, the patent filing suggests its discovery through a focused drug discovery program aimed at identifying novel RIPK1 inhibitors. The development of such inhibitors is a key area of interest for treating conditions driven by excessive necroptosis and inflammation.[4]

Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of RIPK1.[7] By binding to the kinase domain, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to necroptosis.[7] This targeted inhibition of RIPK1's catalytic function is a promising strategy for mitigating the pathological effects of necroptosis-driven inflammation.[8]

Quantitative Data

The biological activity of this compound has been characterized by its potent inhibition of cell death in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

Cell LineIC50 (nM)Description
U9372Human monocytic cell line, used to assess inhibition of necroptosis.[5][6]
L9291.3Mouse fibrosarcoma cell line, a common model for studying TNF-alpha-induced necroptosis.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the general process of its characterization, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_scaffold RIPK1 (scaffold) cIAP12->RIPK1_scaffold Ub NFkB NF-kB Activation RIPK1_scaffold->NFkB RIPK1_kinase RIPK1 (kinase active) RIPK1_scaffold->RIPK1_kinase Deubiquitination RIPK3 RIPK3 RIPK1_kinase->RIPK3 P FADD FADD RIPK1_kinase->FADD MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_kinase Cleavage Apoptosis Apoptosis Casp8->Apoptosis TNF-alpha TNF-alpha TNF-alpha->TNFR Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1_kinase Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt Synthesis Chemical Synthesis of This compound Lead_Opt->Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Binding_Assay Binding Affinity Assay (e.g., TR-FRET) Synthesis->Binding_Assay Necroptosis_Assay Cellular Necroptosis Assay (U937, L929 cells) Kinase_Assay->Necroptosis_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Binding_Assay->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Necroptosis_Assay->PK_PD Target_Engagement->PK_PD Efficacy In Vivo Efficacy Models (e.g., SIRS) PK_PD->Efficacy

References

The Central Role of RIPK1 in Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrotic cell death, has emerged as a critical process in various physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration.[1][2] At the heart of this signaling pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a multifaceted serine/threonine kinase that functions as a central molecular switch, dictating cell fate between survival, apoptosis, and necroptosis.[2][3] This technical guide provides an in-depth exploration of the pivotal role of RIPK1 in necroptosis, detailing its molecular structure, dual functions as a scaffold and kinase, intricate regulatory mechanisms, and its interplay with downstream effectors. We present a compilation of quantitative data, detailed experimental protocols for studying RIPK1-mediated necroptosis, and visual representations of the key signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to RIPK1 and Necroptosis

Necroptosis is a lytic, pro-inflammatory form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture.[4] Unlike apoptosis, it is a caspase-independent pathway. The core machinery of necroptosis involves a signaling cascade orchestrated by RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][5] RIPK1 acts as an upstream sensor, integrating signals from various stimuli, most notably from the tumor necrosis factor (TNF) receptor superfamily.[6][7]

Molecular Architecture of RIPK1

RIPK1 is a 76 kDa protein composed of three distinct functional domains that govern its diverse cellular functions.[8]

  • N-terminal Kinase Domain (KD): This serine/threonine kinase domain is essential for the pro-death functions of RIPK1, including the induction of both necroptosis and RIPK1-dependent apoptosis.[6][8] The kinase activity is a key target for therapeutic intervention.[2]

  • Intermediate Domain (ID): This region contains the RIP Homotypic Interaction Motif (RHIM), which is crucial for the interaction with RIPK3 to form the necrosome complex.[6] The ID also plays a role in mediating pro-survival signaling through NF-κB activation.[6]

  • C-terminal Death Domain (DD): The death domain mediates the initial recruitment of RIPK1 to death receptors like TNFR1, as well as its interaction with other death domain-containing adaptor proteins such as TRADD and FADD.[1][8]

The Dual Role of RIPK1: Scaffold vs. Kinase

RIPK1's function in cell fate decisions is determined by its conformational state and post-translational modifications, which allow it to act as either a pro-survival scaffold or a pro-death kinase.

Pro-survival Scaffold Function

Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it serves as a scaffold for the assembly of various signaling proteins.[8] In this capacity, RIPK1 is heavily ubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs), which prevents its kinase activation and promotes the activation of the NF-κB and MAPK pathways, leading to the expression of pro-survival and anti-apoptotic genes.[9][10] The kinase activity of RIPK1 is dispensable for this scaffolding function.[8]

Pro-death Kinase Activity

When the pro-survival signaling is compromised, for instance by the inhibition or depletion of cIAPs, RIPK1 transitions to a pro-death role. De-ubiquitination of RIPK1 allows for its dissociation from Complex I and the formation of a cytosolic death-inducing complex, known as Complex II or the necrosome.[10] In this complex, the kinase activity of RIPK1 becomes essential for the initiation of necroptosis.[6]

The Necroptotic Signaling Pathway

The activation of necroptosis is a tightly regulated multi-step process. The following diagram illustrates the canonical TNF-α-induced necroptosis pathway.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRADD->cIAP1_2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_active RIPK1 (Active Kinase) RIPK1_scaffold->RIPK1_active De-ubiquitination (cIAP inhibition) NFkB_activation NF-κB Activation (Survival) LUBAC->NFkB_activation RIPK3 RIPK3 RIPK1_active->RIPK3 RHIM-RHIM Interaction Necrosome Necrosome (RIPK1-RIPK3) RIPK3->RIPK1_active MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis (Membrane Permeabilization) pMLKL->Necroptosis TNF TNF-α TNF->TNFR1 Binding

Figure 1: TNF-α Induced Necroptosis Signaling Pathway. Upon TNF-α binding, Complex I forms, leading to NF-κB activation. Inhibition of cIAPs leads to RIPK1 activation and necrosome formation with RIPK3, culminating in MLKL phosphorylation and necroptosis.

Regulation of RIPK1 Activity

The decision between RIPK1's pro-survival and pro-death functions is tightly controlled by a complex network of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation.[9][10][11]

Ubiquitination
  • M1- and K63-linked Ubiquitination: In Complex I, cIAP1/2 and the Linear Ubiquitin Chain Assembly Complex (LUBAC) modify RIPK1 with M1- and K63-linked polyubiquitin chains. This serves as a scaffold to recruit downstream signaling components for NF-κB activation and prevents RIPK1 kinase activity.[9][11]

  • Deubiquitination: Deubiquitinases (DUBs) such as CYLD remove these pro-survival ubiquitin chains, which is a prerequisite for the activation of RIPK1's kinase function and the induction of necroptosis.[11]

Phosphorylation
  • Activating Phosphorylation: Autophosphorylation of RIPK1 on specific serine residues, such as S166, is a hallmark of its kinase activation and is essential for necroptosis.[12]

  • Inhibitory Phosphorylation: Several kinases, including IKKα/β and TBK1, can phosphorylate RIPK1 at different sites to suppress its kinase activity and inhibit necroptosis.[2]

The interplay of these PTMs determines the ultimate cellular outcome, as depicted in the following diagram.

RIPK1_Regulation cluster_pro_survival Pro-Survival Signaling cluster_pro_death Pro-Death Signaling RIPK1 RIPK1 NFkB NF-κB Activation RIPK1->NFkB Scaffold Function Autophosphorylation Autophosphorylation (S166) RIPK1->Autophosphorylation Kinase Activity cIAP1_2 cIAP1/2 cIAP1_2->RIPK1 K63-Ub LUBAC LUBAC LUBAC->RIPK1 M1-Ub IKK IKKα/β IKK->RIPK1 Inhibitory P TBK1 TBK1 TBK1->RIPK1 Inhibitory P CYLD CYLD CYLD->RIPK1 De-ubiquitination Necroptosis Necroptosis Autophosphorylation->Necroptosis

Figure 2: Regulation of RIPK1 Activity. Pro-survival signals lead to ubiquitination and inhibitory phosphorylation of RIPK1, promoting NF-κB activation. Pro-death signals involve de-ubiquitination and activating autophosphorylation, leading to necroptosis.

Quantitative Data in RIPK1-Mediated Necroptosis

Quantitative analysis is crucial for understanding the dynamics of necroptosis and for the development of targeted therapeutics. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of RIPK1 Inhibitors

CompoundCell LineAssay ConditionIC50Reference
Necrostatin-1 (Nec-1)HT-29TNF-α + Smac mimetic + zVAD-fmk~300 nM[13]
Necrostatin-1s (Nec-1s)JurkatTNF-α~20 µM[14]
GSK'157MEFsTNF-α + zVAD-fmk6-14 nM[15]
UAMC-3861MEFsTNF-α + zVAD-fmk~10 nM[15]

Table 2: Quantitative Observations in Necroptosis Assays

Cell TypeTreatmentObservationQuantitative ValueReference
SH-SY5YTNF-α + Smac mimetic + zVAD-fmkCell Necrosis (%)51%[16]
PC12TNF-α + Smac mimetic + zVAD-fmkCell Necrosis (%)53.2%[16]
Primary NeuronsTNF-α + Smac mimetic + zVAD-fmkCell Necrosis (%)54%[16]
L929TNF-α (10 ng/ml) for 24hLoss of Cell Viability (%)~50%[17]
MC3T3-E1TNF-α (20 ng/ml) + Z-IETD-FMKIncrease in Cell Viability with Nec-1 (%)~20%[18]

Experimental Protocols

Detailed and reproducible methodologies are essential for studying RIPK1 in necroptosis.

Immunoprecipitation of RIPK1-containing Complexes (Necrosome)

This protocol is adapted from methodologies described for isolating Complex II in macrophages.[19][20][21]

  • Cell Culture and Treatment:

    • Plate 1-2 x 10^7 cells (e.g., HT-29, L929, or primary macrophages) in a 10 cm dish.

    • Induce necroptosis by treating cells with appropriate stimuli (e.g., for HT-29 cells: 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk for 6 hours).[22]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in 1 mL of NP-40 lysis buffer (1% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) supplemented with protease and phosphatase inhibitor cocktails.[21]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Immunoprecipitation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube. Reserve a small aliquot as "input".

    • Add 1-2 µg of anti-RIPK1 antibody to the remaining lysate and incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of lysis buffer.

    • Elute the protein complexes by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against RIPK1, RIPK3, and MLKL.

In Vitro RIPK1 Kinase Assay

This protocol is based on a radiometric assay to measure RIPK1 kinase activity.[23]

  • Reaction Setup:

    • Prepare a master mix containing kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).

    • In a 96-well plate, add 5 µL of test compound (e.g., RIPK1 inhibitor) or vehicle control.

    • Add 20 µL of a solution containing purified recombinant RIPK1 enzyme and a substrate (e.g., 0.33 mg/mL myelin basic protein).

  • Kinase Reaction:

    • Initiate the reaction by adding 25 µL of [γ-³³P-ATP] solution (specific activity and concentration as required).

    • Incubate the plate for 60-120 minutes at room temperature.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 50 µL of 0.5% phosphoric acid.

    • Spot an aliquot of the reaction mixture onto a filter paper.

    • Wash the filter paper four times with 0.425% phosphoric acid and once with methanol.

    • Allow the filter paper to dry and measure the incorporated radioactivity using a scintillation counter.

Lactate Dehydrogenase (LDH) Release Assay for Necroptosis Quantification

This colorimetric assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.[24][25][26][27][28]

  • Cell Seeding and Treatment:

    • Seed 1-5 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate overnight.

    • Treat cells with necroptosis-inducing stimuli and/or inhibitors for the desired time.

    • Include control wells for:

      • Untreated cells (spontaneous LDH release).

      • Cells treated with lysis buffer (maximum LDH release).

      • Medium only (background).

  • Supernatant Collection:

    • Centrifuge the plate at 600 x g for 10 minutes.

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a tetrazolium salt).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

The following diagram illustrates a typical experimental workflow for studying the effect of a RIPK1 inhibitor on necroptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture treatment Treatment: 1. RIPK1 Inhibitor (Test Compound) 2. Necroptosis Stimuli (TNF-α/SM/zVAD) cell_culture->treatment incubation Incubation treatment->incubation data_collection Data Collection incubation->data_collection ldh_assay LDH Release Assay (Cell Viability) data_collection->ldh_assay ip_western Immunoprecipitation & Western Blot (p-RIPK1, p-MLKL) data_collection->ip_western analysis Data Analysis ldh_assay->analysis ip_western->analysis conclusion Conclusion analysis->conclusion

Figure 3: Experimental Workflow. A typical workflow for assessing the efficacy of a RIPK1 inhibitor in preventing necroptosis, involving cell treatment, data collection via LDH assay and Western blot, and subsequent analysis.

Conclusion

RIPK1 stands as a critical regulator at the crossroads of cell survival and death. Its kinase activity is indispensable for the execution of necroptosis, making it a highly attractive target for therapeutic intervention in a range of inflammatory and degenerative diseases. A thorough understanding of its complex regulation and the availability of robust experimental protocols are paramount for advancing research in this field and for the development of novel therapeutics that can modulate this potent cell death pathway. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of RIPK1-mediated necroptosis.

References

An In-depth Technical Guide to the RIPK1 Inhibitor: Ripk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a prime target for therapeutic intervention. Ripk1-IN-9 is a potent and selective small molecule inhibitor of RIPK1, showing significant promise for both basic research and drug development. This technical guide provides a comprehensive overview of the structure, mechanism of action, and available data on this compound, tailored for a scientific audience.

Core Structure and Chemical Properties

This compound is a dihydronaphthyridone-based compound.[1] Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 3-(2-amino-[2][3][4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one
Molecular Formula C26H25FN6O2
Molecular Weight 472.51 g/mol
CAS Number 2682889-57-0

Chemical Structure:

G node1 [ 2D Structure of this compound ] Image of the chemical structure would be embedded here.

Caption: 2D chemical structure of this compound.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can act as a scaffold protein in pro-survival signaling pathways, such as NF-κB activation, and its kinase activity is essential for initiating programmed cell death pathways, namely apoptosis and necroptosis.[5]

By inhibiting the kinase function of RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. This form of programmed necrosis is implicated in the pathology of numerous inflammatory conditions. The inhibitory action of this compound is believed to occur through binding to the ATP-binding site or an allosteric site on the RIPK1 kinase domain, thereby preventing the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream targets.[6]

Quantitative Data

The available quantitative data for this compound in the public domain is currently limited. The primary reported activity is its potent inhibition of cell death in specific cell lines.

Assay TypeCell LineIC50 (nM)Reference
Cell ViabilityU937 (Human monocytic)2[1]
Cell ViabilityL929 (Mouse fibrosarcoma)1.3[1]

Signaling Pathways

The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the point of intervention for this compound.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_IIb Complex IIb (Necrosome) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold RIPK1_kinase RIPK1 (Kinase Active) TRADD->RIPK1_kinase Deubiquitination cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 NFkB NF-κB Activation RIPK1_scaffold->NFkB Ubiquitination-dependent RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Cell_Death Necroptotic Cell Death pMLKL->Cell_Death Membrane Translocation Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1_kinase Inhibition

Caption: TNF-α signaling leading to either NF-κB activation or necroptosis, with the inhibitory action of this compound on the kinase activity of RIPK1 highlighted.

Experimental Protocols

Detailed experimental protocols for assays relevant to the characterization of this compound are provided below.

RIPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a representative method for measuring the kinase activity of RIPK1 and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, a specific concentration of MBP, and ATP.

  • Serially dilute this compound in DMSO and then in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence on a plate reader. The light output is proportional to the ADP concentration, which is inversely correlated with the kinase activity in the presence of an inhibitor.

  • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reaction Mixture (Buffer, MBP, ATP) D Add Reaction Mixture to Plate A->D B Serially Dilute this compound C Add Diluted Inhibitor/Vehicle to Plate B->C C->D E Initiate Reaction with RIPK1 Enzyme D->E F Incubate at 30°C E->F G Stop Reaction & Add ADP-Glo™ Reagents F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound on RIPK1 kinase.

TNF-α-induced Necroptosis Assay in U937 Cells

This cell-based assay is used to determine the potency of this compound in preventing necroptotic cell death.

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Human TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Culture U937 cells in RPMI-1640 medium to the desired density.

  • Seed the cells into a 96-well plate at a concentration of approximately 5 x 10^4 cells per well and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Pre-treat the cells by adding the diluted this compound or vehicle control to the wells and incubate for 1-2 hours.

  • To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Assess cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound for the inhibition of necroptosis.

Logical Relationship Diagram:

Necroptosis_Assay_Logic cluster_conditions Experimental Conditions cluster_cellular_events Cellular Events TNFa_zVAD TNF-α + z-VAD-fmk RIPK1_Activation RIPK1 Kinase Activation TNFa_zVAD->RIPK1_Activation Induces Ripk1_IN_9_present This compound (Inhibitor) Ripk1_IN_9_present->RIPK1_Activation Inhibits Necroptosis_Induction Necroptosis RIPK1_Activation->Necroptosis_Induction Leads to Cell_Viability Cell Viability Necroptosis_Induction->Cell_Viability Decreases

Caption: Logical flow of the TNF-α-induced necroptosis assay and the role of this compound.

Synthesis

This compound is identified as "example 45" in patent WO2021160109A1.[1] While the patent describes the general synthesis of dihydronaphthyridone compounds, a detailed, step-by-step public protocol for the synthesis of this compound is not available. The synthesis would involve multi-step organic chemistry reactions, likely starting from commercially available precursors and employing standard techniques for carbon-carbon and carbon-nitrogen bond formation, cyclization, and functional group manipulation.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its ability to effectively block necroptosis in cellular models at low nanomolar concentrations underscores its potential as a valuable tool for studying the roles of RIPK1 in health and disease. For drug development professionals, this compound represents a promising lead compound for the development of therapeutics targeting a range of inflammatory and neurodegenerative disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy, will be crucial in advancing this compound or its analogs toward clinical applications.

References

An In-depth Technical Guide to the RIPK1 Signaling Pathway in Apoptosis and Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate, balancing pro-survival signals with pro-death pathways. Its multifaceted nature stems from its dual functionality as both a scaffold protein and an active kinase. As a scaffold, RIPK1 is essential for the activation of the NF-κB pro-survival pathway. Conversely, the kinase activity of RIPK1 is a key driver of regulated cell death, capable of initiating both apoptosis and a lytic, inflammatory form of cell death known as necroptosis. The decision between these divergent outcomes is tightly regulated by a complex interplay of post-translational modifications, primarily ubiquitination and phosphorylation, and proteolytic cleavage. Understanding the intricate molecular switches that govern RIPK1's function is paramount for developing targeted therapeutics for a host of inflammatory diseases, neurodegenerative disorders, and cancer. This guide provides a detailed examination of the core signaling pathways, quantitative data, and key experimental protocols relevant to the study of RIPK1 in apoptosis and necroptosis.

Introduction: RIPK1 as a Central Regulator of Cell Fate

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a pleiotropic protein that functions as a pivotal integrator of cellular stress signals, particularly those originating from the tumor necrosis factor receptor 1 (TNFR1).[1] Structurally, RIPK1 is composed of three key functional domains: an N-terminal serine/threonine kinase domain (KD), a C-terminal death domain (DD), and a central intermediate domain containing a RIP homotypic interaction motif (RHIM).[2] This modular architecture allows RIPK1 to engage in a wide array of protein-protein interactions, dictating its role in distinct signaling complexes that determine whether a cell will survive, undergo apoptosis, or commit to necroptosis.[3]

The function of RIPK1 is context-dependent and is largely determined by its post-translational modification (PTM) status.[3][4] In its "pro-survival" mode, RIPK1 acts as a scaffold, independent of its kinase activity, to assemble a complex that activates NF-κB and MAPK signaling pathways.[5] In its "pro-death" mode, the kinase activity of RIPK1 becomes essential for the induction of both apoptosis and necroptosis.[5][6] This technical guide will dissect these pathways, illustrating the molecular choreography that positions RIPK1 at the crossroads of cellular life and death.

The Pro-Survival Scaffolding Function of RIPK1

Upon stimulation by tumor necrosis factor-alpha (TNF-α), TNFR1 trimerizes and recruits a series of adaptor proteins to its intracellular death domain, forming a membrane-bound signaling platform known as Complex I.[7] The primary function of this complex is to promote cell survival and inflammation through the activation of the NF-κB and MAPK pathways.[5]

2.1 Formation and Composition of TNFR1-Complex I The assembly of Complex I is initiated by the recruitment of the adaptor protein TRADD (TNFR1-associated death domain protein) to the activated TNFR1.[1] TRADD then serves as a docking site for RIPK1, TRAF2 (TNF receptor-associated factor 2), and the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[1][8]

2.2 Ubiquitination: The Key to Survival Signaling Within Complex I, RIPK1 is heavily ubiquitinated by the E3 ligase activity of cIAP1/2 and the linear ubiquitin chain assembly complex (LUBAC).[2][7] This process involves the addition of non-degradative ubiquitin chains, primarily K63-linked and M1-linked (linear) chains.[9][10] This ubiquitination serves two critical purposes:

  • Scaffolding: The ubiquitin chains on RIPK1 act as a scaffold to recruit downstream kinase complexes, including the IKK (IκB kinase) complex (IKKα/IKKβ/NEMO) and the TAK1 (TGFβ-activated kinase 1) complex.[7]

  • Inhibition of Kinase Activity: Ubiquitination and subsequent inhibitory phosphorylation events within Complex I suppress the kinase activity of RIPK1, preventing its engagement in death-inducing pathways.[9][11]

2.3 Activation of NF-κB and MAPK Pathways The recruitment of the IKK and TAK1 complexes to the ubiquitinated RIPK1 scaffold leads to their activation. TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates IκBα, marking it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.[5] The products of these genes, such as cFLIP (cellular FLICE-like inhibitory protein), further reinforce the pro-survival state by inhibiting caspase-8 activity.[12]

RIPK1_Pro-Survival_Signaling RIPK1 Pro-Survival Signaling (Complex I) cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1 Complex RIPK1->TAK1_complex Recruits (via Ub scaffold) IKK_complex IKK Complex (IKKα/β, NEMO) RIPK1->IKK_complex Recruits (via Ub scaffold) cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 K63/M1 Ub LUBAC LUBAC LUBAC->RIPK1 K63/M1 Ub TAK1_complex->IKK_complex P IkB IκBα IKK_complex->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-survival & Inflammatory Genes (e.g., cFLIP) Nucleus->Genes RIPK1_Apoptosis_Pathway RIPK1-Dependent Apoptosis (Complex IIa) ComplexI Complex I (Inactive) RIPK1 RIPK1 ComplexI->RIPK1 Release via De-Ub Deub Deubiquitination (e.g., CYLD, A20) Deub->RIPK1 ComplexIIa RIPK1 FADD Pro-Caspase-8 RIPK1_cleaved Cleaved RIPK1 FADD FADD proCasp8 Pro-Caspase-8 Casp8 Active Caspase-8 ComplexIIa->Casp8 Dimerization & Auto-activation Casp8->RIPK1 Cleavage at D325 Casp3 Caspase-3/7 Casp8->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis RIPK1_Necroptosis_Pathway RIPK1-Mediated Necroptosis (Necrosome) RIPK1_deub Deubiquitinated RIPK1 Necrosome RIPK1 (p) RIPK3 RIPK1_deub->Necrosome RHIM-RHIM Interaction RIPK1_deub->Necrosome Kinase Activity Autophosphorylation (p) Casp8_inhib Caspase-8 Inhibition Casp8_inhib->RIPK1_deub RIPK3 RIPK3 RIPK3->Necrosome RHIM-RHIM Interaction RIPK3_p RIPK3 (p) Necrosome->RIPK3_p RIPK1 phosphorylates RIPK3 MLKL_p MLKL (p) Oligomer RIPK3_p->MLKL_p RIPK3 phosphorylates MLKL MLKL MLKL MLKL->MLKL_p RIPK3 phosphorylates MLKL Membrane Plasma Membrane MLKL_p->Membrane Translocation Necroptosis Necroptosis (Cell Lysis) Membrane->Necroptosis Pore Formation & Disruption Experimental_Workflow General Workflow for Studying RIPK1 Signaling Start Cell Culture & Treatment (e.g., TNF-α, zVAD, Nec-1s) Harvest Harvest Cells & Supernatant Start->Harvest Lysate Prepare Cell Lysate Harvest->Lysate Viability Cell Viability Assay (Flow Cytometry, LDH release) Harvest->Viability IP Immunoprecipitation (IP) (e.g., anti-RIPK1, anti-FADD) Lysate->IP WB_lysate Western Blot (Whole Cell Lysate) Lysate->WB_lysate BNPAGE Native/Blue Native PAGE (for MLKL Oligomers) Lysate->BNPAGE Analysis Data Analysis & Interpretation Viability->Analysis WB_IP Western Blot (IP Eluate) IP->WB_IP KinaseAssay In Vitro Kinase Assay IP->KinaseAssay WB_lysate->Analysis WB_IP->Analysis KinaseAssay->Analysis BNPAGE->Analysis

References

The Therapeutic Potential of Ripk1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that dictate inflammation, apoptosis, and necroptosis. Its pivotal role in a multitude of pathological conditions, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions, has positioned Ripk1 as a promising therapeutic target. This technical guide provides a comprehensive overview of the therapeutic potential of Ripk1 inhibitors, detailing their mechanism of action, summarizing preclinical and clinical data, and providing detailed experimental protocols for their investigation.

The Central Role of Ripk1 in Cellular Signaling

Ripk1 is a multifaceted protein that functions as both a kinase and a scaffold, enabling it to participate in diverse signaling complexes with distinct cellular outcomes. A key signaling cascade initiated by tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1, aptly illustrates the versatile role of Ripk1.

Upon TNF-α stimulation, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and cIAPs, to form Complex I at the cell membrane. Within this complex, Ripk1 is ubiquitinated, which is a crucial step for the activation of the NF-κB and MAPK pathways, ultimately promoting cell survival and the transcription of pro-inflammatory genes.[1]

However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, Ripk1 can trigger a shift towards cell death pathways. Deubiquitinated Ripk1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa (with FADD and pro-caspase-8) to induce apoptosis, or Complex IIb (the "necrosome," with Ripk3 and MLKL) to initiate necroptosis, a form of programmed inflammatory cell death.[1]

dot

Ripk1_Signaling_Pathway Figure 1. Ripk1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_i Complex I cluster_complex_iia Complex IIa (Apoptosome) cluster_complex_iib Complex IIb (Necrosome) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Ripk1_ub Ub-Ripk1 cIAP1/2->Ripk1_ub Ubiquitination NF-kB NF-κB Ripk1_ub->NF-kB MAPK MAPK Ripk1_ub->MAPK FADD FADD Pro-caspase-8_a Pro-caspase-8 FADD->Pro-caspase-8_a Caspase-8_a Active Caspase-8 Pro-caspase-8_a->Caspase-8_a Apoptosis Apoptosis Caspase-8_a->Apoptosis Ripk3 Ripk3 MLKL MLKL Ripk3->MLKL pMLKL pMLKL MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Ripk1 Ripk1 Ripk1->FADD Deubiquitination Ripk1->Ripk3 Caspase-8 inhibition Inflammation Inflammation NF-kB->Inflammation Cell Survival Cell Survival MAPK->Cell Survival

Figure 1. Ripk1 Signaling Pathway

Mechanism of Action of Ripk1 Inhibitors

Ripk1 inhibitors primarily function by targeting the kinase activity of Ripk1, which is essential for the induction of both apoptosis and necroptosis. By binding to the kinase domain, these small molecules prevent the autophosphorylation of Ripk1 and its subsequent phosphorylation of downstream targets like Ripk3, thereby blocking the formation of the necrosome and the execution of necroptotic cell death.[2] The first-generation Ripk1 inhibitor, Necrostatin-1 (Nec-1), validated this therapeutic strategy and has been instrumental in elucidating the role of Ripk1 in various disease models.[2][3] Newer generations of Ripk1 inhibitors have been developed with improved potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications

The central role of Ripk1 in inflammation and cell death pathways makes it a compelling target for a wide range of diseases.

  • Autoimmune and Inflammatory Diseases: By blocking pro-inflammatory signaling and necroptotic cell death, Ripk1 inhibitors hold promise for treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5]

  • Neurodegenerative Diseases: Ripk1-mediated neuroinflammation and neuronal death are implicated in the pathogenesis of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.[6][7][8] Brain-penetrant Ripk1 inhibitors are being investigated for their potential to mitigate these effects.

  • Ischemia-Reperfusion Injury: Necroptosis is a significant contributor to tissue damage following ischemic events in organs such as the brain, heart, and kidney. Ripk1 inhibition has shown protective effects in preclinical models of stroke and myocardial infarction.[9]

Quantitative Data on Ripk1 Inhibitors

The development of Ripk1 inhibitors has progressed from early tool compounds to clinical candidates. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Selected Ripk1 Inhibitors
CompoundTargetAssayIC50/EC50Reference
Necrostatin-1 (Nec-1) Ripk1TNF-induced necroptosis in FADD-deficient Jurkat cellsEC50 ≈ 500 nM[2]
GSK2593074A (GSK'074) Ripk1/Ripk3Necroptosis in human and mouse cells10 nM[10]
PK68 Ripk1Ripk1 Kinase ActivityIC50 = 90 nM[10]
RIPA-56 Ripk1Ripk1 Kinase ActivityIC50 = 13 nM[10]
Compound 71 Ripk1Enzymatic Assay (ADP-Glo)IC50 = 0.167 µM[10]
Compound 72 Ripk1Enzymatic Assay (ADP-Glo)IC50 = 0.178 µM[10]
RI-962 Ripk1ADP-Glo AssayIC50 = 5.9 nM[11]
AZ'902 Ripk1Necroptosis in I2.1 cellsEC50 = 1.6 µM[12]
AZ'320 Ripk1Necroptosis in I2.1 cellsEC50 = 4.9 µM[12]
Table 2: Clinical Trial Data for Selected Ripk1 Inhibitors
CompoundIndication(s)PhaseKey FindingsReference(s)
GSK2982772 Psoriasis, Rheumatoid Arthritis, Ulcerative ColitisPhase I/IIWell-tolerated in healthy volunteers with >90% target engagement at 60 mg and 120 mg BID doses.[13][14] A Phase II study in moderate to severe plaque psoriasis did not show meaningful clinical improvement despite high target engagement.[4][15][4][13][14][15]
SAR443060 (DNL747) Alzheimer's Disease, ALSPhase IbGenerally safe and well-tolerated, demonstrating CNS penetration and robust peripheral target engagement.[7][16] Development was paused due to unfavorable preclinical toxicity at higher doses, with a shift to a backup compound (DNL788).[6][6][7][16]
DNL758 Cutaneous Lupus Erythematosus, Ulcerative ColitisPhase IIFailed to meet the primary endpoint in a Phase II trial for cutaneous lupus erythematosus. A Phase II study in ulcerative colitis is ongoing.[17][17]
SIR2446M Healthy VolunteersPhase IFavorable safety, pharmacokinetic, and pharmacodynamic profile with over 90% target engagement at repeated doses of 30-400 mg.[18][18]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of Ripk1 inhibitors. The following sections provide methodologies for key assays.

Ripk1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and literature.[19][20]

Objective: To measure the kinase activity of purified Ripk1 and assess the inhibitory potential of test compounds.

Materials:

  • Recombinant human Ripk1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • 5x Kinase assay buffer

  • ATP

  • Dithiothreitol (DTT)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare 1x Kinase assay buffer by diluting the 5x stock. If desired, add DTT to a final concentration of 1 mM.

  • Prepare a master mixture containing 5x Kinase assay buffer, ATP (final concentration typically 10-50 µM), and MBP substrate.

  • Add the master mixture to each well of the 96-well plate.

  • Add test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Dilute the Ripk1 enzyme in 1x Kinase assay buffer to the desired concentration.

  • Initiate the kinase reaction by adding the diluted Ripk1 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent and measuring luminescence.

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Kinase_Assay_Workflow Figure 2. Kinase Assay Workflow Start Start Prepare_Reagents Prepare Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Add_Compounds Add Test Compounds and Controls Prepare_Reagents->Add_Compounds Add_Enzyme Add Ripk1 Enzyme Add_Compounds->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Incubate_RT Incubate at RT Add_Detection_Reagent->Incubate_RT Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_RT->Add_Kinase_Detection_Reagent Incubate_RT2 Incubate at RT Add_Kinase_Detection_Reagent->Incubate_RT2 Measure_Luminescence Measure Luminescence Incubate_RT2->Measure_Luminescence End End Measure_Luminescence->End

Figure 2. Kinase Assay Workflow
Cellular Necroptosis Assay

This protocol is based on methods described for inducing necroptosis in cell lines.[21]

Objective: To assess the ability of Ripk1 inhibitors to protect cells from induced necroptosis.

Materials:

  • HT-29 (human colorectal adenocarcinoma) or L929 (mouse fibrosarcoma) cells

  • Cell culture medium (e.g., DMEM or IMDM) with 10% FBS

  • TNF-α (human or mouse, as appropriate)

  • Smac mimetic (e.g., LCL161)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® or SYTOX™ Green)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM). Include appropriate controls (untreated cells, cells treated with inducers only).

  • Incubate the plate for 18-24 hours at 37°C.

  • Measure cell viability using a chosen reagent according to the manufacturer's protocol. For CellTiter-Glo®, measure luminescence. For SYTOX™ Green, measure fluorescence.

Western Blotting for Ripk1 Phosphorylation

This protocol outlines the general steps for detecting phosphorylated Ripk1 (pRipk1), a marker of Ripk1 activation.[22][23]

Objective: To determine if a Ripk1 inhibitor can block the phosphorylation of Ripk1 in a cellular context.

Materials:

  • Cells (e.g., HT-29)

  • Necroptosis-inducing agents (TNF-α, Smac mimetic, z-VAD-FMK)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pRipk1 (e.g., Ser166) and anti-total Ripk1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with necroptosis-inducing agents in the presence or absence of the Ripk1 inhibitor for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pRipk1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Ripk1 to confirm equal loading.

Conclusion and Future Directions

Ripk1 inhibitors represent a promising therapeutic strategy for a diverse array of human diseases characterized by inflammation and aberrant cell death. While early clinical trial results have been mixed, the wealth of preclinical data strongly supports the continued investigation of this target. Future research should focus on developing next-generation inhibitors with improved CNS penetration and safety profiles, identifying patient populations most likely to benefit from Ripk1 inhibition through biomarker discovery, and exploring combination therapies to enhance efficacy. The continued elucidation of the complex biology of Ripk1 signaling will undoubtedly pave the way for novel and effective treatments for some of the most challenging medical conditions.

References

A Technical Guide to the Impact of RIPK1 Inhibitors on TNF-Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in Tumor Necrosis Factor (TNF)-induced cell death pathways and the impact of its inhibition. As a specific inhibitor named "Ripk1-IN-9" is not prominently documented in the available scientific literature, this guide will use well-characterized and exemplary RIPK1 kinase inhibitors to illustrate the principles of action and experimental validation.

Introduction: RIPK1 as a Central Mediator in TNF Signaling

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that orchestrates a complex signaling network, leading to diverse cellular outcomes ranging from survival and inflammation to programmed cell death.[1][2][3] At the heart of this decision-making process lies Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that functions as a critical signaling node.[3][4][5] Upon TNF binding to its receptor, TNFR1, RIPK1 is recruited and can either act as a scaffold to promote cell survival or engage its kinase activity to trigger cell death.[6][7]

TNF can induce two distinct forms of programmed cell death: apoptosis and necroptosis.[1][8]

  • Apoptosis: A caspase-dependent, immunologically silent form of cell death.

  • Necroptosis: A regulated, lytic form of necrosis that is highly inflammatory and mediated by RIPK1, RIPK3, and the mixed-lineage kinase domain-like protein (MLKL).[4][5][9]

The kinase activity of RIPK1 is essential for initiating both RIPK1-dependent apoptosis and necroptosis, making it a key therapeutic target for inflammatory and neurodegenerative diseases where this pathway is dysregulated.[2][9][10] Small molecule inhibitors that target the kinase function of RIPK1 are invaluable tools for dissecting these pathways and represent a promising class of therapeutics.

TNF-Induced Signaling Pathways: A RIPK1-Dependent Switch

Upon TNF-α binding to TNFR1, a series of protein complexes assemble to dictate the cell's fate. The kinase activity of RIPK1 is the central determinant in the switch from survival to death signaling.

Pathway Description:

  • Complex I (Pro-Survival): Initially, a membrane-bound complex (Complex I) forms, consisting of TNFR1, TRADD, TRAF2, cIAP1/2, and RIPK1.[3][5] In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate downstream kinases like IKK and TAK1.[3] This leads to the activation of the NF-κB and MAPK signaling pathways, promoting the transcription of pro-survival and pro-inflammatory genes.[2][6][8] The kinase activity of RIPK1 is not required for this scaffolding function.[6]

  • Complex IIa (Apoptosis): If ubiquitination of RIPK1 is compromised (e.g., by deubiquitinases like CYLD or depletion of cIAPs), RIPK1 dissociates from the membrane and forms a cytosolic complex (Complex IIa or the "ripoptosome") with FADD and pro-caspase-8.[3][5] This proximity induces the auto-activation of caspase-8, which then triggers the executioner caspases (e.g., caspase-3), leading to apoptosis.[8][9] This process requires the kinase activity of RIPK1.[7]

  • Complex IIb (Necroptosis): When caspase-8 activity is blocked or absent (e.g., by viral inhibitors or pharmacological agents like z-VAD-FMK), RIPK1 kinase activity leads to the formation of a different cytosolic complex called the necrosome (Complex IIb).[5][9] Here, RIPK1 recruits and phosphorylates RIPK3 via their respective RHIM domains.[9] Activated RIPK3 then phosphorylates MLKL, the terminal effector of necroptosis.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that disrupt membrane integrity and cause lytic cell death.[5]

TNF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex1 Complex I (Pro-Survival) cluster_complex2a Complex IIa (Apoptosis) cluster_complex2b Complex IIb (Necroptosis) TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub IKK IKK Complex RIPK1_ub->IKK Scaffold for Activation RIPK1_kin RIPK1 (Active Kinase) RIPK1_ub->RIPK1_kin Deubiquitination (e.g., CYLD) RIPK1_kin2 RIPK1 (Active Kinase) RIPK1_ub->RIPK1_kin2 Deubiquitination NFkB NF-κB Activation IKK->NFkB Survival Cell Survival & Inflammation NFkB->Survival FADD FADD RIPK1_kin->FADD Forms Ripoptosome Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Cleaves Executioners Casp8->RIPK1_kin2 Cleaves & Inhibits RIPK3 RIPK3 RIPK1_kin2->RIPK3 Forms Necrosome, Phosphorylates pMLKL p-MLKL RIPK3->pMLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes, Pore Formation Casp8_inhib Caspase-8 Inhibition Casp8_inhib->RIPK1_kin2 Enables Pathway Inhibitor RIPK1 Kinase Inhibitor Inhibitor->RIPK1_kin Inhibitor->RIPK1_kin2

Caption: TNF-induced signaling pathways regulated by RIPK1.

Quantitative Data: Efficacy of RIPK1 Kinase Inhibitors

The efficacy of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based assays that measure the prevention of TNF-induced cell death. The table below summarizes representative data for well-studied RIPK1 inhibitors in relevant cellular models.

Compound ClassCellular ModelAssay ConditionEndpointIC50 / EC50 (nM)Reference
Benzoxazepinone (e.g., GSK'772)HT-29 Human Colon Adenocarcinoma CellsTNF-α + Smac Mimetic + z-VAD-FMK (TSZ)Cell Viability~6 nM[11]
Benzoxazepinone (e.g., GSK'253)HT-29 Human Colon Adenocarcinoma CellsN/ARIPK1 Target Engagement (TEAR1 Assay)0.5 nM[11]
Necrostatin-1 (Nec-1)L929 Mouse Fibrosarcoma CellsTNF-α + z-VAD-FMKCell Viability (Necroptosis)~200 nM[12]
Necrostatin-1 (Nec-1)FADD-deficient Jurkat T-cellsTNF-αCell Viability (Necroptosis)~500 nMN/A

Note: Data are representative and can vary based on specific experimental conditions and cell lines.

Experimental Protocols & Workflow

Validating the impact of a RIPK1 inhibitor requires a multi-faceted approach, combining cell viability assays with the measurement of specific biomarkers of the apoptosis and necroptosis pathways.

Experimental_Workflow start Seed Cells (e.g., HT-29, L929) pretreat Pre-treat with RIPK1 Inhibitor (Dose Response) start->pretreat induce Induce Cell Death (e.g., TNF-α + z-VAD-FMK) pretreat->induce incubate Incubate (e.g., 6-24 hours) induce->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (e.g., CellTiter-Glo) endpoint->viability Measure Overall Death western Western Blot (for p-MLKL, Caspase-8) endpoint->western Measure Pathway Biomarkers caspase_assay Caspase-8 Activity Assay (e.g., Caspase-Glo 8) endpoint->caspase_assay Measure Apoptosis target_engage Target Engagement Assay (e.g., TEAR1, CETSA) endpoint->target_engage Confirm Drug Binding

Caption: General experimental workflow for evaluating RIPK1 inhibitors.
Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Seed cells (e.g., L929 or HT-29) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Inhibitor Treatment: Pre-treat cells with a serial dilution of the RIPK1 inhibitor for 1 hour. Include vehicle-only (e.g., DMSO) controls.

  • Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-30 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) to all wells except the untreated controls. To induce apoptosis, use TNF-α plus a Smac mimetic.[13]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the TNF-α/z-VAD-FMK treated wells (0% viability) and untreated wells (100% viability) to calculate the percentage of cell death protection and determine the EC50 value.

Western Blotting for Phospho-MLKL (p-MLKL)

This protocol detects the phosphorylation of MLKL, a key biomarker for necroptosis activation downstream of RIPK1.

  • Sample Preparation: Plate cells in 6-well plates and treat with inhibitor and TNF-α/z-VAD-FMK as described above for a shorter duration (e.g., 4-8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser345).[13] Also probe separate blots or strip and re-probe for total MLKL and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] The reduction in the p-MLKL signal in the presence of the inhibitor indicates target engagement and pathway inhibition.

Caspase-8 Activity Assay (Caspase-Glo® 8)

This assay measures the activity of caspase-8, the initiator caspase in the extrinsic apoptosis pathway.

  • Cell Treatment: Plate and treat cells in a 96-well plate as described for the viability assay. To specifically measure apoptosis, induce cell death with TNF-α and a Smac mimetic (without z-VAD-FMK).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6-8 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's protocol.[15]

  • Assay Procedure:

    • Add 100 µL of Caspase-Glo® 8 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample with a plate-reading luminometer.

  • Analysis: A decrease in the luminescent signal in inhibitor-treated wells compared to the TNF-α/Smac mimetic control indicates inhibition of RIPK1-dependent apoptosis.

RIPK1 Target Engagement Assay (TEAR1)

This immunoassay directly measures the binding of an inhibitor to RIPK1 inside the cell.[11] It relies on a competition principle where the inhibitor prevents an antibody from binding to a specific conformation of RIPK1.

  • Principle: The assay uses two parallel immunoassays: one measures the amount of "FREE-RIPK1" (not bound by the inhibitor) and the other measures "TOTAL-RIPK1".[11]

  • Cell Treatment and Lysis: Treat cells with the RIPK1 inhibitor, then lyse to release cellular proteins.

  • Immunoassay for FREE-RIPK1:

    • A capture antibody is coated onto an ELISA plate.

    • Cell lysate is added. The FREE-RIPK1 is captured.

    • A detection antibody that only recognizes the inhibitor-free conformation of RIPK1 is added.[11]

  • Immunoassay for TOTAL-RIPK1:

    • A similar process is followed, but with a detection antibody that binds to RIPK1 regardless of its conformation or inhibitor-binding status.[11]

  • Signal Detection: An electrochemiluminescent signal is generated and measured.

  • Analysis: The percentage of target engagement is calculated from the ratio of the FREE-RIPK1 signal to the TOTAL-RIPK1 signal. A dose-dependent decrease in the FREE-RIPK1 signal confirms that the inhibitor is binding to its target in the cellular environment.

Conclusion

RIPK1 is a master regulator of TNF-induced cellular fate, with its kinase activity serving as a critical switch that triggers programmed cell death via apoptosis or necroptosis. Small molecule inhibitors targeting RIPK1 kinase activity effectively block these death pathways without interfering with the kinase-independent, pro-survival functions of RIPK1. This specific mechanism of action makes them powerful research tools and promising therapeutic agents for a host of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of such inhibitors, from confirming cellular efficacy to validating direct target engagement and elucidating their precise effects on the underlying signaling cascades.

References

Methodological & Application

Application Notes and Protocols for Ripk1-IN-9 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Ripk1-IN-9, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture applications. This document is intended to assist researchers in designing and executing experiments to investigate the role of RIPK1 in various cellular processes, including necroptosis and inflammation.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death.[1][2] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival through the activation of the NF-κB pathway or induce cell death via apoptosis or necroptosis.[3] Necroptosis, a form of regulated necrosis, is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases, making RIPK1 an attractive therapeutic target.[1][4]

This compound is a potent and selective allosteric inhibitor of RIPK1 kinase activity.[4][5] By binding to a site distinct from the ATP-binding pocket, this compound locks the kinase in an inactive conformation, thereby preventing its autophosphorylation and the subsequent downstream signaling events that lead to necroptosis.[6][7] These notes provide detailed information on the dosage, administration, and experimental protocols for utilizing this compound in cell culture studies.

Data Presentation

This compound and Other RIPK1 Inhibitor Activity in Various Cell Lines

The following table summarizes the inhibitory concentrations of this compound and another representative RIPK1 inhibitor in different cell lines. This data can be used as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

InhibitorCell LineAssay TypeEndpointConcentrationReference
This compound U937 (Human monocytic)Cell-basedIC502 nM[5]
This compound L929 (Mouse fibrosarcoma)Cell-basedIC501.3 nM[5]
Unnamed RIPK1 InhibitorU937 (Human monocytic)Necroptosis PreventionEC5047.8 pM[6]
Unnamed RIPK1 InhibitorJ774A.1 (Mouse macrophage)Necroptosis PreventionEC5075.8 pM[6]
Unnamed RIPK1 InhibitorL929 (Mouse fibrosarcoma)Necroptosis PreventionEC5010.2 pM[6]
GSK'547ApoE-/- Mouse MacrophagesNecroptosis Inhibition-10 mg/kg (in vivo)[8]
Necrostatin-1MOC1 (Murine oral squamous carcinoma)Necroptosis Inhibition-30 µM[9]
UAMC-3861HT-29 (Human colorectal adenocarcinoma)Necroptosis InhibitionIC50Single-digit nM[7]
UAMC-3861MEFs (Mouse embryonic fibroblasts)Necroptosis InhibitionIC50Single-digit nM[7]

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes a general method for inducing necroptosis in cultured cells and assessing the inhibitory effect of this compound.

Materials:

  • Cell line of interest (e.g., L929, HT-29, U937)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate Buffered Saline (PBS)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Sytox Green)

  • Multi-well plates (96-well or 24-well)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 1 µM.

    • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., another known RIPK1 inhibitor like Necrostatin-1).

    • Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C.[7]

  • Induction of Necroptosis:

    • Prepare a solution of TNF-α and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) in complete culture medium. The optimal concentration of TNF-α should be determined empirically for each cell line but a starting concentration of 20 ng/mL is recommended.[7][9]

    • Add the TNF-α/z-VAD-FMK solution to all wells except for the untreated control wells.

    • Incubate the plate for 6-24 hours at 37°C. The optimal incubation time will vary depending on the cell line.

  • Assessment of Cell Viability:

    • At the end of the incubation period, measure cell viability using a preferred method. For example, using a luminescent cell viability assay that measures ATP levels or a fluorescent dye that specifically stains necrotic cells.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation

This protocol details the detection of key phosphorylated proteins in the RIPK1 signaling pathway to confirm the mechanism of action of this compound.

Materials:

  • Cells treated as described in Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-RIPK1 (Ser166)

    • Total RIPK1

    • Phospho-RIPK3 (Ser227)

    • Total RIPK3

    • Phospho-MLKL (Ser358)

    • Total MLKL

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Mandatory Visualizations

RIPK1 Signaling Pathway

Experimental_Workflow cluster_assessment Assessment start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce Induce Necroptosis (TNF-α + z-VAD-FMK) pretreat->induce incubate Incubate (6-24 hours) induce->incubate viability Cell Viability Assay incubate->viability western Western Blot for p-RIPK1, p-RIPK3, p-MLKL incubate->western analyze Data Analysis (EC50, Protein Levels) viability->analyze western->analyze end End analyze->end Logical_Relationship stimulus Necroptotic Stimulus (e.g., TNF-α + z-VAD-FMK) ripk1_activation RIPK1 Kinase Domain Activation stimulus->ripk1_activation inhibition Inhibition of RIPK1 Autophosphorylation (Ser166) ripk1_in_9 This compound allosteric_binding Allosteric Binding to Inactive Conformation ripk1_in_9->allosteric_binding allosteric_binding->ripk1_activation Prevents allosteric_binding->inhibition Leads to necrosome_block Blockade of Necrosome Formation (Complex IIb) inhibition->necrosome_block downstream_block Prevention of RIPK3 & MLKL Phosphorylation necrosome_block->downstream_block necroptosis_prevention Prevention of Necroptotic Cell Death downstream_block->necroptosis_prevention

References

Application Notes: Detecting RIPK1 Phosphorylation by Western Blot Using RIPK1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect and analyze the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) using the specific inhibitor, RIPK1-IN-9. This protocol is optimized for Western blotting, a fundamental technique for protein analysis.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress pathways, including inflammation and programmed cell death, such as apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for its role in mediating necroptosis, a form of regulated necrotic cell death.[4][5] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can become activated through autophosphorylation at specific sites, such as Serine 166 (Ser166), which is a crucial event for the recruitment and activation of RIPK3 and the subsequent formation of the "necrosome" complex.[2][6][7]

Studying the phosphorylation status of RIPK1 is therefore vital for understanding its activation state and the engagement of the necroptotic pathway. Small molecule inhibitors, such as this compound, are valuable tools for dissecting the role of RIPK1 kinase activity in these processes. This protocol details the use of Western blotting to monitor the inhibition of RIPK1 phosphorylation at Ser166 following treatment with this compound.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the simplified signaling pathway leading to RIPK1 phosphorylation and the general workflow for its detection via Western blot.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival / Inflammation) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits cIAP cIAP1/2 TRAF2->cIAP recruits LUBAC LUBAC cIAP->LUBAC recruits RIPK1_C1 RIPK1 LUBAC->RIPK1_C1 recruits TAK1_IKK TAK1/IKK Complex RIPK1_C1->TAK1_IKK recruits RIPK1_C2 RIPK1 RIPK1_C1->RIPK1_C2 Deubiquitination & Dissociation TAK1_IKK->RIPK1_C1 inhibitory phosphorylation NFkB NF-κB Activation TAK1_IKK->NFkB RIPK1_C2->RIPK1_C2 RIPK3 RIPK3 RIPK1_C2->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis RIPK1_IN_9 This compound RIPK1_IN_9->RIPK1_C2 inhibits kinase activity TNF TNFα TNF->TNFR1 binds

Caption: Simplified TNFα-induced RIPK1 signaling pathway.

Western_Blot_Workflow A 1. Cell Treatment (e.g., TNFα ± this compound) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-RIPK1 / Anti-RIPK1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Line HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma)
Inducers Human/Mouse TNF-α, SM-164 (Smac mimetic), Z-VAD-FMK (pan-caspase inhibitor)
Inhibitor This compound (or other specific RIPK1 kinase inhibitor)
Lysis Buffer RIPA Buffer (or similar) supplemented with Protease/Phosphatase Inhibitors
Protein Assay BCA Protein Assay Kit
Loading Buffer 4x Laemmli Sample Buffer with a reducing agent (e.g., β-mercaptoethanol)
Antibodies See Antibody Recommendations Table
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in TBST
Wash Buffer Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
Membrane Polyvinylidene difluoride (PVDF) or Nitrocellulose
Buffer and Solution Recipes
Buffer/SolutionComposition
RIPA Lysis Buffer 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0. Add protease/phosphatase inhibitors fresh before use.
TBST (Wash Buffer) 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20
Blocking Buffer 5% (w/v) BSA in TBST
Antibody Recommendations
TargetHostRecommended DilutionExample Supplier (Cat#)
Phospho-RIPK1 (Ser166) Rabbit1:800 - 1:1000Assay Genie (CABP1230)[8], Cell Signaling Technology (#31122)[9]
Total RIPK1 Mouse/Rabbit1:1000(Check supplier datasheets)
β-Actin (Loading Control) Mouse/Rabbit1:1000 - 1:10000Cell Signaling Technology (#8457)[9]
HRP Goat Anti-Rabbit IgG Goat1:5000 - 1:10000Assay Genie (CABS014)[8]
HRP Goat Anti-Mouse IgG Goat1:5000 - 1:10000(Check supplier datasheets)

Step-by-Step Western Blot Protocol

Cell Culture and Treatment

A typical experimental setup to induce and inhibit RIPK1 phosphorylation is outlined below. Optimization of concentrations and timing may be required for different cell lines.

GroupTreatmentPurpose
1UntreatedNegative Control (Basal p-RIPK1 level)
2Vehicle (DMSO)Vehicle Control for this compound
3Inducers (T/S/Z)*Positive Control (Induces p-RIPK1)
4Inducers + this compoundTest Condition (Inhibition of p-RIPK1)
5This compound onlyInhibitor-only Control

*T/S/Z: TNFα (e.g., 20-50 ng/mL), SM-164 (e.g., 100-200 nM), and Z-VAD-FMK (e.g., 20-50 µM).[8][9][10]

  • Cell Seeding: Seed cells (e.g., HT-29) in appropriate culture plates to reach 80-90% confluency on the day of the experiment.

  • Pre-treatment: Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Induction: Add the necroptosis-inducing cocktail (e.g., TNFα, SM-164, Z-VAD-FMK) to the appropriate wells.

  • Incubation: Incubate for the desired time (e.g., 2-8 hours) at 37°C.[8][11]

Lysate Preparation

Critical: Perform all steps on ice to prevent protein degradation and dephosphorylation.[12]

  • Aspirate the culture medium and wash cells once with ice-cold PBS.

  • Add ice-cold Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish (e.g., 0.5 mL for a 60 mm dish).[12]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge at ~12,000 rpm for 20 minutes at 4°C to pellet cell debris.[12]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's protocol.[12]

  • Calculate the volume of lysate needed to load 20-50 µg of total protein per lane.[10][13]

Sample Preparation and SDS-PAGE
  • In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer to a final concentration of 1x.

  • Denature the samples by boiling at 95-100°C for 5-10 minutes.[12][13]

  • Load equal amounts of protein (20-50 µg) into the wells of an SDS-polyacrylamide gel (e.g., 8-10%).

  • Run the gel according to standard procedures until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting
  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is often recommended for phospho-antibodies to reduce background noise.[14]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-RIPK1 Ser166) in 5% BSA/TBST at the recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[14]

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 6.3).

Detection and Analysis
  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed.[10]

  • Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total RIPK1 and/or a loading control like β-actin. This ensures that any observed changes in the phospho-RIPK1 signal are due to changes in phosphorylation, not differences in the amount of protein loaded.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the role of RIPK1 kinase activity and the efficacy of inhibitors like this compound in modulating inflammatory and cell death signaling pathways.

References

Application Notes and Protocols for Ripk1-IN-9 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4][5] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a wide range of human neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS).[6][7][8] The kinase activity of RIPK1 is a key driver of these pathological processes, making it a promising therapeutic target.[6][7] Inhibition of RIPK1 can mitigate neuroinflammation, reduce neuronal cell death, and potentially slow disease progression.[7][9]

Ripk1-IN-9 (also known as compound SY-1) is a potent and selective, small-molecule inhibitor of RIPK1 kinase activity.[10][11][12] As a dihydronaphthyridone compound, it effectively blocks the autophosphorylation of RIPK1, a crucial step for the assembly of the "necrosome" complex and the initiation of necroptotic cell death.[1][10] By preventing the phosphorylation of RIPK1 and its downstream substrate RIPK3, this compound hinders the inflammatory signaling cascades implicated in neurodegeneration.[10] These application notes provide a summary of this compound's biological activity and detailed protocols for its use in studying neurodegenerative diseases.

Quantitative Data for this compound

The following tables summarize the reported in vitro efficacy of this compound in various cell-based assays.

Table 1: In Vitro Potency of this compound

Cell LineAssay TypeIC50 / EC50Reference
U937 (Human Monocytic)Cell Viability2 nM (IC50)[11][12]
L929 (Mouse Fibrosarcoma)Cell Viability1.3 nM (IC50)[11][12]
HT-29 (Human Colon Adenocarcinoma)Z-VAD-FMK-induced Necroptosis7.04 nM (EC50)[10]

Table 2: In Vivo Activity of this compound

Animal ModelDosing RegimenEffectReference
Mouse Model of Epilepsy5 mg/kg, oral administration, once daily for 7 daysReduced central inflammatory responses[10]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of RIPK1. In the context of neuroinflammation, a key pathway is initiated by Tumor Necrosis Factor-alpha (TNFα). The following diagram illustrates this pathway and the point of intervention for this compound.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_necrosome TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment TNFa TNFα TNFa->TNFR1 Binding RIPK1_active p-RIPK1 (Active) Complex_I->RIPK1_active Autophosphorylation RIPK3 RIPK3 RIPK1_active->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (p-RIPK1, p-RIPK3, p-MLKL) RIPK3_active p-RIPK3 (Active) RIPK3->RIPK3_active MLKL MLKL RIPK3_active->MLKL Recruitment & Phosphorylation MLKL_active p-MLKL (Active) Oligomerization MLKL->MLKL_active Cell_Death Necroptosis & Neuroinflammation Necrosome->Cell_Death Execution Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1_active Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A 1. Culture Neuronal/Glial Cells (e.g., SH-SY5Y, Primary Microglia) B 2. Pre-treat with this compound (Dose-response) A->B C 3. Induce Neurotoxic Stress (e.g., LPS, Aβ oligomers, MPP+) B->C D 4a. Assess Cell Viability (MTT, LDH assay) C->D E 4b. Measure Inflammatory Cytokines (ELISA for TNFα, IL-6) C->E F 4c. Analyze RIPK1 Pathway (Western Blot for p-RIPK1) C->F G In Vitro Efficacy D->G Determine EC50 E->G F->G Confirm Target Engagement H 5. Select Neurodegenerative Disease Model (e.g., MPTP for Parkinson's) G->H I 6. Administer this compound (e.g., 5 mg/kg, p.o.) H->I J 7a. Behavioral Analysis (e.g., Rotarod, Morris Water Maze) I->J K 7b. Immunohistochemistry (Neuronal loss, Gliosis) I->K L 7c. Biochemical Analysis (Cytokine levels in brain tissue) I->L M In Vivo Proof-of-Concept J->M Evaluate Neuroprotective Efficacy K->M Evaluate Neuroprotective Efficacy L->M Evaluate Neuroprotective Efficacy Rationale A Neurodegenerative Diseases (AD, PD, MS, ALS) B Pathological Hallmarks: - Neuroinflammation - Neuronal Cell Death A->B C Upregulation and Activation of RIPK1 Kinase B->C is driven by D Activation of Downstream Necroptosis & Inflammatory Pathways C->D E This compound (Potent & Selective Inhibitor) F Inhibition of RIPK1 Kinase Activity E->F leads to F->D Blocks G Therapeutic Outcomes: - Reduced Neuroinflammation - Prevention of Neuronal Loss - Potential Disease Modification F->G results in

References

Application Notes and Protocols: Immunoprecipitation of Ripk1 after Ripk1-IN-9 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) is a critical mediator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1][2][3][4] Its dual function as a scaffold protein and a kinase allows it to participate in the formation of various signaling complexes, ultimately determining cell fate.[5][6][7][8] Dysregulation of Ripk1 activity is implicated in a range of inflammatory and neurodegenerative diseases, making it a promising therapeutic target.

Ripk1-IN-9 is a potent and selective inhibitor of Ripk1.[1][3] As a dihydronaphthyridone compound, it offers a valuable tool for investigating the specific roles of Ripk1 kinase activity in cellular processes.[1][3] This document provides detailed application notes and protocols for the immunoprecipitation of Ripk1 from cells treated with this compound, enabling researchers to study the effects of this inhibitor on Ripk1-containing protein complexes.

Ripk1 Signaling Pathways

Ripk1 is a key player in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor, TNFR1, Ripk1 is recruited to form Complex I, a membrane-bound platform that initiates pro-survival signaling through NF-κB activation.[5][9] In this complex, Ripk1 is polyubiquitinated, which serves as a scaffold for downstream signaling components.

Alternatively, under conditions where pro-survival signaling is compromised, Ripk1 can transition to form cytosolic death-inducing complexes. Complex IIa, composed of Ripk1, FADD, and pro-caspase-8, leads to apoptosis.[5][7] In the absence of active caspase-8, Ripk1 can associate with Ripk3 to form the necrosome (Complex IIb), which executes programmed necrosis, or necroptosis.[7][10] The kinase activity of Ripk1 is essential for the activation of both apoptosis and necroptosis.[6][11]

Diagram of the Ripk1 Signaling Pathway:

Ripk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_cytosol Cytosol cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits Ripk1_I Ripk1 cIAP cIAP1/2 Ripk1_I->cIAP LUBAC LUBAC Ripk1_I->LUBAC NFkB NF-κB Activation Ripk1_I->NFkB Ripk1_IIa Ripk1 Ripk1_I->Ripk1_IIa transitions to Ripk1_IIb Ripk1 Ripk1_I->Ripk1_IIb transitions to TRADD->Ripk1_I TRAF2 TRAF2 TRADD->TRAF2 cIAP->Ripk1_I Ubiquitination LUBAC->Ripk1_I Ubiquitination FADD_a FADD Ripk1_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Ripk3 Ripk3 Ripk1_IIb->Ripk3 MLKL MLKL Ripk3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNF-α TNF->TNFR1

Caption: Overview of Ripk1 signaling pathways leading to survival, apoptosis, or necroptosis.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Ripk1 kinase activity.[1][3] By targeting the kinase function, this compound is expected to block the downstream signaling events that lead to Ripk1-mediated apoptosis and necroptosis. It is hypothesized that treatment with this compound will not prevent the recruitment of Ripk1 to Complex I but will inhibit its kinase-dependent transition to and activation within Complex IIa and Complex IIb.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound.

Cell LineIC50 (nM)Reference
U9372[1][3]
L9291.3[1][3]

Experimental Protocol: Immunoprecipitation of Ripk1

This protocol details the steps for immunoprecipitating Ripk1 from cultured cells following treatment with this compound to analyze its effects on Ripk1-containing protein complexes.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (solubilized in DMSO)

  • TNF-α (or other desired stimulus)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, 10% glycerol)

  • Protease and Phosphatase Inhibitor Cocktails

  • Anti-Ripk1 Antibody for Immunoprecipitation (a high-affinity, IP-grade antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotating wheel or rocker

Experimental Workflow:

IP_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Pre-clearing Lysate (Optional) B->C D 4. Immunoprecipitation with Anti-Ripk1 Antibody C->D E 5. Washing the Beads D->E F 6. Elution of Immunoprecipitated Proteins E->F G 7. Analysis by SDS-PAGE and Western Blot F->G

Caption: General workflow for the immunoprecipitation of Ripk1.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the recommended time (e.g., 1-2 hours).

    • Stimulate the cells with TNF-α or another relevant stimulus for the desired time to induce the formation of Ripk1 complexes.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Normalize the protein concentration of all samples with Lysis Buffer.

    • To each sample, add the recommended amount of anti-Ripk1 antibody.

    • Incubate the lysate-antibody mixture on a rotating wheel for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to each sample.

    • Incubate for an additional 1-2 hours on a rotating wheel at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic rack.

    • Carefully aspirate the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove as much of the wash buffer as possible.

  • Elution:

    • Resuspend the beads in 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Ripk1 and its known interacting partners (e.g., FADD, Caspase-8, Ripk3).

Expected Outcomes and Interpretation

By comparing the immunoprecipitated Ripk1 complexes from vehicle-treated and this compound-treated cells, researchers can assess the impact of Ripk1 kinase inhibition.

  • Inhibition of Complex II Formation: Treatment with this compound is expected to reduce the co-immunoprecipitation of key components of Complex IIa (FADD, Caspase-8) and Complex IIb (Ripk3) with Ripk1 upon stimulation.

  • No Effect on Complex I Recruitment: The amount of Ripk1 recruited to the initial TNFR1 signaling complex (Complex I) is not expected to be significantly altered by this compound, as this is largely a scaffold-dependent process.

  • Changes in Post-Translational Modifications: The phosphorylation status of Ripk1 and its interacting partners can be examined to confirm the inhibitory effect of this compound on Ripk1 kinase activity.

These experiments will provide valuable insights into the specific role of Ripk1 kinase activity in the assembly and function of different signaling complexes, and further elucidate the mechanism of action of this compound as a therapeutic agent.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis vs. Necroptosis with Ripk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis and necroptosis are two distinct, regulated forms of programmed cell death. While apoptosis is a caspase-dependent, immunologically silent process, necroptosis is a caspase-independent, pro-inflammatory form of cell death. Both pathways can be initiated by similar stimuli, such as the engagement of death receptors like the tumor necrosis factor receptor (TNFR).[1]

The Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that plays a central role in regulating inflammation and cell death. The kinase activity of RIPK1 is essential for the induction of both apoptosis and necroptosis.[2] Under conditions where caspase-8 is active, RIPK1 can promote apoptosis. However, when caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 to initiate necroptosis, a lytic form of cell death.

Distinguishing between apoptosis and necroptosis is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Ripk1-IN-9 is a potent and selective inhibitor of RIPK1 kinase activity. This application note provides a detailed protocol for utilizing this compound in conjunction with flow cytometry to differentiate between apoptotic and necroptotic cell populations.

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the signaling pathways leading to apoptosis and necroptosis, and the point of intervention for this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 TNFα binding FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 inhibited Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1

Caption: RIPK1-mediated signaling pathways for apoptosis and necroptosis.

Experimental Workflow

The diagram below outlines the general workflow for the flow cytometry-based analysis of apoptosis and necroptosis using this compound.

cluster_workflow Experimental Workflow A Seed Cells B Induce Apoptosis or Necroptosis (with/without this compound) A->B C Incubate B->C D Harvest and Stain Cells (Annexin V & Propidium Iodide) C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human colon adenocarcinoma cell line HT-29 or other suitable cell line.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Apoptosis Inducer: Human Tumor Necrosis Factor-alpha (TNF-α) and Cycloheximide (CHX).

  • Necroptosis Inducer: Human TNF-α and pan-caspase inhibitor z-VAD-FMK.

  • RIPK1 Inhibitor: this compound.

  • Flow Cytometry Staining: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit.

  • Buffers: Phosphate-Buffered Saline (PBS), 1X Annexin V Binding Buffer.

Cell Culture
  • Culture HT-29 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of Apoptosis and Necroptosis
  • Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare the following treatment groups:

    • Untreated Control: No treatment.

    • Apoptosis Induction: Treat cells with 20 ng/mL TNF-α and 1 µg/mL Cycloheximide.

    • Necroptosis Induction: Treat cells with 20 ng/mL TNF-α and 20 µM z-VAD-FMK.

    • This compound Treatment: Pre-treat cells with 100 nM this compound for 1 hour before inducing necroptosis with TNF-α and z-VAD-FMK.

  • Incubate the cells for 6-8 hours at 37°C.

Flow Cytometry Staining and Analysis
  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Acquire at least 10,000 events per sample.

  • Set up a dot plot of FITC (Annexin V) versus PI to distinguish between:

    • Live cells: Annexin V-negative / PI-negative (Lower Left Quadrant).

    • Early Apoptotic cells: Annexin V-positive / PI-negative (Lower Right Quadrant).

    • Late Apoptotic/Necroptotic cells: Annexin V-positive / PI-positive (Upper Right Quadrant).

    • Necrotic cells: Annexin V-negative / PI-positive (Upper Left Quadrant).

Data Presentation

The following table summarizes the expected quantitative data from a typical flow cytometry experiment designed to differentiate apoptosis from necroptosis using this compound.

Treatment Group% Live Cells (Annexin V-/PI-)% Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necroptotic Cells (Annexin V+/PI+)
Untreated Control ~95%<5%<1%
TNF-α + CHX (Apoptosis) ~40%~35%~25%
TNF-α + z-VAD-FMK (Necroptosis) ~30%<5%~65%
This compound + TNF-α + z-VAD-FMK ~85%<5%~10%

Note: The percentages are representative and may vary depending on the cell line, reagent concentrations, and incubation times.

Conclusion

This application note provides a comprehensive protocol for using the selective RIPK1 inhibitor, this compound, to distinguish between apoptotic and necroptotic cell death pathways via flow cytometry. By specifically inhibiting RIPK1 kinase activity, this compound effectively blocks necroptosis while having a minimal effect on apoptosis, making it an invaluable tool for researchers and drug development professionals studying programmed cell death. The provided protocols and expected data offer a robust framework for investigating the mechanisms of cell death and the efficacy of potential therapeutic agents targeting these pathways.

References

Troubleshooting & Optimization

Ripk1-IN-9 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ripk1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound.

Issue 1: Difficulty dissolving this compound powder.

  • Question: I am having trouble dissolving the this compound powder in DMSO. What can I do?

  • Answer: this compound has a reported solubility of 4.73 mg/mL (10.01 mM) in DMSO.[1] To aid dissolution, it is recommended to sonicate the solution.[1] Gentle warming can also be attempted, but be cautious of potential degradation at elevated temperatures. Always use fresh, anhydrous DMSO for the best results.

Issue 2: Precipitation of this compound in aqueous buffer after dilution from a DMSO stock.

  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture medium). How can I prevent this?

  • Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate precipitation:

    • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.

    • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration may help keep the compound in solution. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

    • Use a pre-warmed buffer: Diluting the DMSO stock into a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.

    • Rapid mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the aqueous buffer.

Issue 3: Concerns about the stability of this compound in solution during long-term experiments.

  • Question: I am running a multi-day experiment. How stable is this compound in my cell culture medium at 37°C?

    • Replenish the compound: For longer-term experiments, it is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

    • Conduct a stability test: You can perform a simple stability test by incubating this compound in your cell culture medium at 37°C for various time points and then testing its activity in a short-term functional assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the known solubility of this compound?

SolventSolubility (mg/mL)Solubility (mM)Reference
DMSO4.7310.01[1]

Q4: Are there any suggestions for formulating this compound for in vivo studies?

A4: While specific in vivo formulation data for this compound is not published, formulations for other RIPK1 inhibitors can provide guidance. These often involve the use of co-solvents to improve solubility and bioavailability. A common approach is to first dissolve the compound in DMSO and then dilute it in a vehicle containing agents like PEG300, Tween 80, or SBE-β-CD. For example, a vehicle for another RIP1 kinase inhibitor consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. It is essential to perform formulation and tolerability studies for your specific animal model.

Q5: How can I assess the solubility of this compound in my specific aqueous buffer?

A5: You can perform a simple kinetic solubility assessment. Prepare a high-concentration stock solution of this compound in DMSO. Make serial dilutions of this stock into your aqueous buffer of interest. After a short incubation period, visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples to pellet any precipitate and then measure the concentration of the compound remaining in the supernatant using an analytical method like HPLC-UV.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

  • Equilibrate the this compound vial to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Kinetic Solubility Assessment in an Aqueous Buffer

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a series of microcentrifuge tubes, add your aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Spike in the this compound DMSO stock to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM), ensuring the final DMSO concentration is consistent across all samples and below 1%.

  • Include a vehicle control with DMSO only.

  • Incubate the tubes at room temperature for 1-2 hours with gentle agitation.

  • Visually inspect the tubes for any signs of precipitation against a dark background.

  • (Optional) Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • (Optional) Carefully collect the supernatant and analyze the concentration of soluble this compound by a suitable analytical method (e.g., HPLC-UV).

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_TNFR1 TNFR1 Signaling cluster_outcomes Cellular Outcomes TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding Complex I Complex I TRADD TRAF2/5 cIAP1/2 LUBAC RIPK1 TNFR1->Complex I Recruitment NF-kB NF-kB Activation (Survival & Inflammation) Complex I->NF-kB Ubiquitination Complex IIa Complex IIa (Apoptosome) FADD Caspase-8 RIPK1 Complex I->Complex IIa Deubiquitination Apoptosis Apoptosis Necroptosis Necroptosis This compound This compound This compound->Complex IIa Complex IIb Complex IIb (Necrosome) RIPK1 RIPK3 MLKL This compound->Complex IIb Inhibition of RIPK1 Kinase Activity Complex IIa->Apoptosis Complex IIa->Complex IIb Caspase-8 Inhibition Complex IIb->Necroptosis

Caption: RIPK1 signaling pathway and the point of intervention for this compound.

Experimental_Workflow Experimental Workflow for Solubility & Stability Assessment cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start Start Prepare Stock Prepare 10 mM Stock in DMSO Start->Prepare Stock Dilute Serially Dilute into Aqueous Buffer Prepare Stock->Dilute Incubate_Stab Incubate in Media at 37°C (Various Time Points) Prepare Stock->Incubate_Stab Incubate Incubate at RT (1-2 hours) Dilute->Incubate Observe Precipitation? Incubate->Observe Quantify Quantify Soluble Fraction (Optional: HPLC) Observe->Quantify Yes Proceed_Exp Proceed with Experiment Observe->Proceed_Exp No Quantify->Proceed_Exp Assay Perform Functional Assay Incubate_Stab->Assay Analyze Activity Retained? Assay->Analyze Analyze->Proceed_Exp Yes Optimize Optimize Conditions (e.g., Replenish Compound) Analyze->Optimize No Optimize->Proceed_Exp

Caption: A logical workflow for assessing the solubility and stability of this compound.

References

Technical Support Center: Minimizing Ripk1-IN-9 Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively use Ripk1-IN-9 in in vivo experiments while minimizing potential toxicity.

FAQs: Understanding this compound and Potential Toxicity

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound SY-1, is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical enzyme that regulates multiple signaling pathways involved in inflammation and programmed cell death, specifically necroptosis and apoptosis.[3][4][5] By selectively inhibiting the kinase activity of RIPK1, this compound can block the formation of the necrosome, a protein complex essential for executing necroptosis.[1] For example, it has been shown to block Z-VAD-FMK-induced necroptosis in HT-29 cells with an EC50 of 7.04 nM.[1]

Q2: What is the primary signaling pathway involving RIPK1?

RIPK1 is a key mediator in the Tumor Necrosis Factor (TNF) signaling pathway, which can lead to distinct cellular outcomes: survival, apoptosis, or necroptosis.[6][7] Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex called Complex I is formed. This complex can activate the NF-κB pathway, leading to the transcription of pro-survival genes.[3][7] Alternatively, under certain conditions, RIPK1 can dissociate to form cytosolic cell death-inducing complexes: Complex IIa (with FADD and Caspase-8) to trigger apoptosis, or Complex IIb (the necrosome, with RIPK3 and MLKL) to initiate necroptosis.[5][8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ubiquitination Complex IIa Complex IIa (Apoptosome) (RIPK1, FADD, Caspase-8) Complex I->Complex IIa Deubiquitination Complex IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex I->Complex IIb Deubiquitination + Caspase-8 Inhibition Survival Survival NF-kB Activation->Survival Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb->Necroptosis This compound This compound This compound->Complex IIb Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathway downstream of TNFR1.

Q3: What are the potential sources of in vivo toxicity for kinase inhibitors like this compound?

The toxicity of kinase inhibitors can stem from several sources:

  • On-Target Toxicity: The inhibitor affects RIPK1 in tissues where its normal function is required for homeostasis, leading to adverse effects.[9] For instance, mice with impaired RIPK1 function can be highly sensitive to TNF toxicity.[10][11]

  • Off-Target Toxicity: The inhibitor binds to and affects other kinases or proteins besides RIPK1, causing unintended biological effects.[12] Many kinase inhibitors are promiscuous due to conserved residues in kinase active sites.[13]

  • Cardiotoxicity: A significant concern for many kinase inhibitors, which can manifest as hypertension, arrhythmias, or left ventricular dysfunction.[9][13][14]

  • Formulation/Vehicle Toxicity: The solvents and excipients used to dissolve and administer the drug can cause local irritation or systemic toxicity.

Q4: Are there known off-targets for RIPK1 inhibitors?

Yes. The first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), was later found to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[15] This highlights the importance of using highly selective inhibitors. Its more stable and specific analog, Nec-1s, lacks this IDO-targeting effect.[15][16] While specific off-targets for this compound are not detailed in the provided search results, its high potency and selectivity are designed to minimize such effects. Researchers should always validate findings with structurally distinct inhibitors or genetic models where possible.

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides solutions for common problems encountered during in vivo studies with this compound.

G cluster_toxicity_solutions Troubleshooting Toxicity cluster_efficacy_solutions Troubleshooting Efficacy start Start: In Vivo Experiment toxicity Toxicity Observed? (e.g., weight loss, distress) start->toxicity efficacy Efficacy Observed? toxicity->efficacy No mtd 1. Perform MTD study to find optimal dose toxicity->mtd Yes success Experiment Successful efficacy->success Yes pk 1. Check formulation & perform PK study efficacy->pk No vehicle 2. Test vehicle alone to rule out formulation toxicity off_target 3. Evaluate potential off-target effects target 2. Assess target engagement (p-RIPK1 S166 biomarker)

Caption: Troubleshooting logic for in vivo toxicity and efficacy issues.

Issue 1: Observed Animal Distress or Weight Loss Post-Administration

  • Possible Cause 1: Dose-dependent toxicity.

    • Solution: The administered dose may be above the Maximum Tolerated Dose (MTD). It is crucial to perform a dose-response study to establish the MTD in your specific animal model. Start with a dose reported in the literature (e.g., 5 mg/kg) and evaluate a range of doses above and below this point.[1] See Protocol 1 for a general MTD study design.

  • Possible Cause 2: Formulation/Vehicle toxicity.

    • Solution: The vehicle used for solubilizing this compound can cause adverse effects. Always include a control group that receives only the vehicle. A recommended formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[1] If vehicle toxicity is observed, try adjusting the percentages of the co-solvents or exploring alternative formulations.

  • Possible Cause 3: On-target or off-target effects.

    • Solution: If toxicity persists at doses required for efficacy, consider the possibility of on-target effects in vital organs or off-target kinase inhibition. Review the literature for the expected phenotype of RIPK1 inhibition in your model. To distinguish on-target from off-target effects, consider using a structurally unrelated RIPK1 inhibitor as a control or utilizing a genetic model (e.g., Ripk1 kinase-dead knock-in mice) if available.

Issue 2: Lack of Efficacy at Non-Toxic Doses

  • Possible Cause 1: Poor Pharmacokinetics/Bioavailability.

    • Solution: The compound may not be reaching the target tissue at a sufficient concentration. Ensure the formulation is prepared correctly to maximize solubility and stability.[1] For rigorous studies, perform a pharmacokinetic (PK) analysis to measure the concentration of this compound in plasma and target tissues over time. Poor metabolic stability has been a limitation of earlier RIPK1 inhibitors.[16]

  • Possible Cause 2: Insufficient Target Engagement.

    • Solution: Even if the compound reaches the target tissue, it may not be inhibiting RIPK1 effectively at the administered dose. It is essential to measure a biomarker of RIPK1 activity. The autophosphorylation of RIPK1 at Serine 166 (S166) is a well-established biomarker for its kinase activation.[5][6] Collect tissue samples from a satellite group of animals and perform a Western blot to assess the levels of phosphorylated RIPK1 (p-RIPK1 S166). See Protocol 2 for a general method.

Data & Protocols

Data Presentation

Table 1: In Vivo Dosing & Formulation of Selected RIPK1 Inhibitors

Compound Dose Route of Administration Formulation Animal Model Reference
This compound 5 mg/kg Oral gavage Not specified in study Mouse (epilepsy model) [1]
GNE684 50 mg/kg Oral gavage (BID) Not specified Mouse (embryonic lethality) [10]
Compound [I] 10 mg/kg Not specified Not specified Mouse (SIRS model) [17]
Nec-1s 30 µM Not specified Not specified Mouse (LPS model) [18]

| Suggested Formulation for this compound | User-defined | User-defined | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | General |[1] |

Table 2: In Vitro Potency of Selected RIPK1 Inhibitors

Compound Target IC50 / EC50 Cell Line Reference
This compound RIPK1 EC50: 7.04 nM HT-29 [1]
This compound RIPK1 IC50: 2 nM U937 [2]
This compound RIPK1 IC50: 1.3 nM L929 [2]
Compound [I] RIPK1 IC50: 15 nM Not specified [17]

| Compound [I] | Necroptosis | EC50: 10.2 pM | L929 |[17] |

Experimental Protocols

Protocol 1: General Protocol for In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select the appropriate species, strain, sex, and age of animals for your study. Acclimate animals for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose groups for this compound. Dose selection should bracket the expected efficacious dose (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Formulation Preparation: Prepare the this compound formulation and vehicle control according to the recommended procedure.[1] Ensure the solution is homogenous.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Administer daily or according to the desired dosing schedule for 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (lethargy), and body weight. Body weight loss exceeding 15-20% is a common endpoint.

  • Endpoint Analysis: At the end of the study, perform a necropsy. Collect blood for clinical chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity). Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Protocol 2: Assessing RIPK1 Target Engagement In Vivo via Western Blot

  • Study Design: Use a satellite group of animals in your efficacy study. Include a vehicle control group and your treated group(s).

  • Sample Collection: At a relevant time point after the final dose (e.g., 1-4 hours post-dose), euthanize the animals and rapidly collect the target tissue (e.g., brain, liver, spleen).

  • Tissue Lysis: Immediately snap-freeze the tissue in liquid nitrogen. For analysis, homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., load 20-40 µg of total protein per lane).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RIPK1 (p-S166).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: To ensure equal loading, strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry. A reduction in the ratio of p-RIPK1 to total RIPK1 in the treated groups compared to the vehicle group indicates successful target engagement.

Visualizations

G cluster_planning Phase 1: Planning & Dose Finding cluster_execution Phase 2: Efficacy & Safety Assessment cluster_monitoring Phase 3: Monitoring & Analysis drf Dose Range Finding Study (Acute Toxicity) mtd Maximum Tolerated Dose (MTD) Study (Sub-chronic, e.g., 7-14 days) drf->mtd Inform Dose Selection efficacy_study Efficacy Study in Disease Model (Dose ≤ MTD) mtd->efficacy_study Set Max Dose satellite Satellite Group for PK/PD (Target Engagement) efficacy_study->satellite monitoring In-life Monitoring (Body Weight, Clinical Signs) efficacy_study->monitoring analysis Terminal Analysis (Histopathology, Blood Chemistry) monitoring->analysis

Caption: Experimental workflow for in vivo toxicity and efficacy assessment.

References

Technical Support Center: Interpreting Unexpected Results with Ripk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Ripk1-IN-9 and other RIPK1 inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing the expected level of necroptosis inhibition with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of necroptosis inhibition. Consider the following:

  • Inhibitor Concentration and Potency: The effective concentration of this compound can vary between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.

  • Cellular Context: The dependence of necroptosis on RIPK1 can be cell-type specific. In some cases, cell death may be driven by alternative pathways that are independent of RIPK1 kinase activity.[1]

  • Alternative Cell Death Pathways: The stimulus used to induce necroptosis might also trigger other cell death pathways, such as apoptosis. Ensure that your experimental setup specifically isolates necroptosis. For example, co-treatment with a pan-caspase inhibitor like z-VAD-fmk is often necessary to block apoptosis and reveal the necroptotic pathway.[2][3]

  • Inhibitor Stability: Like many small molecules, this compound may have limited stability in culture media. Consider the timing of your experiment and the stability of the compound under your specific conditions.

  • pH of Culture Media: The activity of RIPK1 can be influenced by the pH of the environment. An acidic extracellular pH can lead to intracellular acidification, which has been shown to inhibit RIPK1 autophosphorylation and subsequent activation of necroptosis and apoptosis.[4]

Q2: My cells are undergoing apoptosis even in the presence of this compound. Why is this happening?

A2: RIPK1 is a complex signaling molecule with roles in both cell survival and cell death pathways, including apoptosis.[5][6]

  • Scaffolding Function of RIPK1: RIPK1 has a kinase-independent scaffolding function that is essential for the activation of the pro-survival NF-κB pathway.[7][8] By inhibiting the kinase activity, you may be shifting the balance of signaling towards apoptosis, especially if the NF-κB pathway is compromised.

  • RIPK1-Dependent Apoptosis (RDA): Under certain conditions, such as the inhibition or absence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 kinase activity is required to mediate TNF-induced apoptosis.[9][10] Therefore, complete inhibition of RIPK1 kinase activity might not block all forms of apoptosis.

  • Complex IIa Formation: In the absence of cIAP1/2, RIPK1 can form a complex with FADD and Caspase-8 (Complex IIa), leading to apoptosis.[3]

Q3: I'm observing unexpected inflammatory responses or changes in gene expression. Could this compound be the cause?

A3: Yes, inhibiting RIPK1 can have complex effects on inflammatory signaling.

  • RIPK1's Role in Inflammation: RIPK1 is a key regulator of inflammatory signaling pathways.[5][11] Its kinase activity can promote the expression of inflammatory genes.[1]

  • NF-κB and MAPK Signaling: RIPK1 is involved in the activation of NF-κB and MAPK signaling pathways downstream of receptors like TNFR1.[6][12] Inhibition of RIPK1 kinase activity can modulate these pathways, leading to unexpected changes in cytokine and chemokine expression.

  • Cell-Type Specific Inflammatory Responses: The role of RIPK1 in inflammation can be highly dependent on the cell type.[11] For example, in myeloid cells, RIPK1 activation can promote the expression of inflammatory genes independent of cell death.[1]

Q4: Are there known off-target effects of RIPK1 inhibitors that I should be aware of?

A4: While many newer RIPK1 inhibitors are designed for high selectivity, off-target effects are always a possibility and have been documented for some compounds.

  • Historical Context with Necrostatin-1: The first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), was later found to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[13] This highlights the importance of using specific controls.

  • Specificity of Newer Inhibitors: Newer inhibitors like Nec-1s and others have been developed to have greater specificity for RIPK1.[13][14] However, it is always good practice to consult the manufacturer's data for the specific inhibitor you are using and to include appropriate controls in your experiments.

  • Dual Inhibitors: Some compounds, like GSK'074, are designed as dual inhibitors of both RIPK1 and RIPK3.[6] Be aware of the specific target profile of the inhibitor you are using.

Q5: What are the essential controls I should include in my experiments with this compound?

A5: Rigorous controls are essential for correctly interpreting your results.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve the inhibitor.

  • Inactive Analog: If available, use an inactive analog of the inhibitor as a negative control. For example, Nec-1i is an inactive analog of Nec-1.[13]

  • Genetic Controls: The gold standard for confirming on-target effects is to use genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Ripk1. Comparing the phenotype of inhibitor treatment to the genetic knockout can help validate that the observed effects are due to RIPK1 inhibition.

  • Positive Controls: Use a known inducer of necroptosis (e.g., TNFα + z-VAD-fmk + Smac mimetic) and a known RIPK1 inhibitor with a well-characterized mechanism as a positive control for your experimental system.

Quantitative Data Summary

Table 1: Reported IC50/EC50 Values for Various RIPK1 Inhibitors

InhibitorTarget(s)IC50/EC50Cell Line/AssayReference
PK68 RIPK1IC50: ~90 nMIn vitro kinase assay[9]
EC50: 14-22 nMNecroptosis in human and mouse cells[9]
RIPA-56 RIPK1IC50: 13 nMIn vitro kinase assay[6]
EC50: 27 nMNecroptosis in L929 cells[6]
GSK'074 RIPK1, RIPK3Blocks necroptosis at 10 nMHuman and mouse cells[6]
Compound 71 RIPK1IC50: 0.167 µMADP-Glo assay[6]
IC50: 0.43 µMTNF-induced necrosis in L929 cells[6]
Compound 72 RIPK1IC50: 0.178 µMADP-Glo assay[6]
IC50: 0.64 µMTNF-induced necrosis in L929 cells[6]

Note: The efficacy of inhibitors can be highly cell-type and context-dependent. The values in this table should be used as a reference, and it is recommended to perform a dose-response curve for your specific experimental system.

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Purpose: To quantify cell viability as a measure of cell death.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Induce necroptosis using a specific stimulus (e.g., a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk).

    • Incubate for the desired period (e.g., 6-24 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the results to the vehicle-treated, non-stimulated control cells.

2. Western Blotting for Phosphorylated RIPK1 and MLKL

  • Purpose: To directly assess the activation of the necroptosis signaling pathway.

  • Methodology:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with a necroptotic agent.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-RIPK1 (S166), total RIPK1, p-MLKL, total MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Immunoprecipitation of the Necrosome

  • Purpose: To analyze the formation of the RIPK1-RIPK3-MLKL complex (the necrosome).

  • Methodology:

    • Treat cells as described for Western blotting.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the lysates with an antibody against RIPK1 or RIPK3 overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the immunoprecipitated proteins by Western blotting for RIPK1, RIPK3, and MLKL.

Visualizations

Ripk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 cIAP1/2 cIAP1/2 Complex I->cIAP1/2 LUBAC LUBAC Complex I->LUBAC NF-κB NF-κB Complex I->NF-κB Ubiquitination Complex IIa Complex IIa RIPK1->Complex IIa Necrosome (Complex IIb) Necrosome (Complex IIb) RIPK1->Necrosome (Complex IIb) Survival Survival NF-κB->Survival Apoptosis Apoptosis Complex IIa->Apoptosis FADD FADD FADD->Complex IIa Caspase-8 Caspase-8 Caspase-8->Complex IIa MLKL MLKL Necrosome (Complex IIb)->MLKL RIPK3 RIPK3 RIPK3->Necrosome (Complex IIb) p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation Necroptosis Necroptosis p-MLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway downstream of TNFR1.

Experimental_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Necroptosis Induction Necroptosis Induction Inhibitor Treatment->Necroptosis Induction Endpoint Analysis Endpoint Analysis Necroptosis Induction->Endpoint Analysis Cell Viability Assay Cell Viability Assay Endpoint Analysis->Cell Viability Assay Western Blot Western Blot Endpoint Analysis->Western Blot Immunoprecipitation Immunoprecipitation Endpoint Analysis->Immunoprecipitation Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Immunoprecipitation->Data Analysis

Caption: General experimental workflow for studying RIPK1 inhibitors.

Troubleshooting_Tree Unexpected Result Unexpected Result No Inhibition No Inhibition Unexpected Result->No Inhibition Apoptosis Observed Apoptosis Observed Unexpected Result->Apoptosis Observed Altered Inflammation Altered Inflammation Unexpected Result->Altered Inflammation Check Concentration Check Concentration No Inhibition->Check Concentration Yes Verify Pathway Verify Pathway No Inhibition->Verify Pathway No Consider Scaffolding Consider Scaffolding Apoptosis Observed->Consider Scaffolding Yes Check for RDA Check for RDA Apoptosis Observed->Check for RDA No Assess NF-kB Assess NF-kB Altered Inflammation->Assess NF-kB Yes Cell-Type Specificity Cell-Type Specificity Altered Inflammation->Cell-Type Specificity No Assess Stability Assess Stability Check Concentration->Assess Stability

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Overcoming Resistance to Ripk1-IN-9 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-9, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of RIPK1 kinase.[1][2] It functions by binding to RIPK1 and preventing its autophosphorylation and subsequent activation, which is a critical step in the necroptosis cell death pathway.[3] By inhibiting RIPK1 kinase activity, this compound can block necroptotic cell death and may also modulate inflammatory signaling pathways.[4]

2. In which cancer cell lines is this compound expected to be effective?

The efficacy of this compound is dependent on the cellular context and the reliance of the cancer cell line on RIPK1-mediated signaling for survival or proliferation. Generally, cell lines that are sensitive to the induction of necroptosis are more likely to be sensitive to this compound. For example, the U937 and L929 cell lines have been shown to be inhibited by this compound with high potency.[1][2] However, the sensitivity of any given cancer cell line should be determined empirically.

3. What are the potential mechanisms by which cancer cells can develop resistance to this compound?

Resistance to RIPK1 inhibitors like this compound can arise through various mechanisms that allow cancer cells to evade necroptosis or compensate for the inhibition of RIPK1 kinase activity. These can include:

  • Downregulation of key necroptosis pathway components: Loss or reduced expression of essential proteins in the necroptosis pathway, such as RIPK3 or MLKL, can render cells resistant to RIPK1 inhibition.[5][6]

  • Upregulation of pro-survival signaling pathways: Cancer cells may activate alternative survival pathways to bypass the effects of RIPK1 inhibition. A key pathway is the NF-κB signaling cascade, which can be promoted by the scaffolding function of RIPK1, independent of its kinase activity.[7]

  • Alterations in the tumor microenvironment: Changes in the tumor microenvironment, such as the presence of certain cytokines or immune cells, can influence the sensitivity of cancer cells to RIPK1 inhibitors.[7]

  • Epigenetic modifications: Silencing of genes required for necroptosis, for instance through promoter hypermethylation of the RIPK3 gene, has been observed in some cancer types.[8]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: this compound shows no or low activity in my cancer cell line.

Possible Cause Suggested Solution
Cell line is intrinsically resistant. 1. Confirm RIPK1 expression and necroptosis competency: Verify the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) by Western blot. Induce necroptosis using a known stimulus (e.g., TNFα + Smac mimetic + z-VAD-FMK) to confirm the pathway is functional.[5] 2. Assess RIPK1 kinase activity: Perform a cellular RIPK1 kinase assay to ensure the target is active in your cell line. 3. Test a different cell line: If possible, use a cell line known to be sensitive to RIPK1 inhibition (e.g., U937, L929) as a positive control.[1][2]
Incorrect inhibitor concentration. 1. Perform a dose-response curve: Determine the IC50 of this compound in your cell line using a wide range of concentrations. 2. Verify inhibitor potency: If possible, test the activity of your this compound stock in a cell-free biochemical assay or a sensitive cell line.
Inhibitor solubility or stability issues. 1. Ensure proper solubilization: Dissolve this compound in a suitable solvent like DMSO at a high concentration to create a stock solution.[1] 2. Check for precipitation: When diluting in aqueous media, ensure the final solvent concentration is low and does not cause the compound to precipitate. Visually inspect the media for any signs of precipitation. 3. Use fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation.

Issue 2: I am observing high variability in my cell viability assay results.

Possible Cause Suggested Solution
Inconsistent cell seeding density. 1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to accurately count and seed the same number of cells in each well. 2. Check for edge effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile media or PBS.
Inhibitor not properly mixed. 1. Thoroughly mix the inhibitor in the media: After adding this compound to the culture media, gently pipette up and down or swirl the plate to ensure a homogenous concentration in each well.
Cell culture contamination. 1. Regularly check for contamination: Visually inspect your cell cultures for any signs of microbial contamination. Perform routine mycoplasma testing.
Assay timing and conditions. 1. Optimize incubation time: The optimal time for observing the effects of this compound may vary between cell lines. Perform a time-course experiment to determine the ideal endpoint. 2. Maintain consistent assay conditions: Ensure that all steps of the cell viability assay (e.g., incubation times, reagent volumes) are performed consistently across all plates and experiments.

Issue 3: My cells are developing resistance to this compound over time.

Possible Cause Suggested Solution
Acquired resistance through clonal selection. 1. Generate and characterize resistant clones: Follow the detailed protocol below to generate this compound resistant cell lines. 2. Investigate resistance mechanisms: Compare the resistant clones to the parental cell line to identify the underlying mechanisms of resistance. This can include: - Western blotting: To check for changes in the expression of RIPK1, RIPK3, MLKL, and key proteins in survival pathways (e.g., p-p65 for NF-κB). - qRT-PCR: To analyze the mRNA levels of necroptosis-related genes. - Sequencing: To identify potential mutations in RIPK1 or other relevant genes. - Functional assays: To assess the activity of alternative survival pathways.
Heterogeneity of the parental cell line. 1. Perform single-cell cloning: Isolate and expand single-cell clones from the parental population to assess pre-existing heterogeneity in sensitivity to this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound and Other RIPK1 Inhibitors in Cancer Cell Lines

InhibitorCell LineAssay TypeIC50 (nM)Reference
This compound U937Cell Viability2[1][2]
This compound L929Cell Viability1.3[1][2]
GSK3145095 HT-29Necroptosis1.6[9]
RIPA-56 L929Necroptosis27[10]
PK68 L929NecroptosisN/A (EC50)[10]
Necrostatin-1s HT-29Necroptosis~100-500[8]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound using a gradual dose-escalation approach.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-concentration stock in DMSO)

  • 96-well and standard cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: a. Seed the parental cells in a 96-well plate at a predetermined optimal density. b. Treat the cells with a range of this compound concentrations for a duration determined by a preliminary time-course experiment (e.g., 72 hours). c. Perform a cell viability assay and calculate the IC50 value.

  • Initiate resistance induction: a. Culture the parental cells in their standard culture medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%). b. Maintain the cells in this medium, passaging them as they reach 70-80% confluency. c. If significant cell death occurs, reduce the this compound concentration.

  • Gradual dose escalation: a. Once the cells are growing stably at the initial concentration, increase the concentration of this compound by a factor of 1.5 to 2. b. Continue to culture the cells at this new concentration until their growth rate recovers. c. Repeat this dose-escalation step, gradually increasing the concentration of this compound. It is advisable to cryopreserve cells at each successful concentration increase.

  • Isolation of resistant clones: a. Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), you can proceed to isolate single-cell clones by limiting dilution or by picking individual colonies. b. Expand these clones in the presence of the high concentration of this compound.

  • Characterization of resistant clones: a. Determine the new IC50 of this compound for the resistant clones and compare it to the parental cell line. A significant shift in the IC50 indicates acquired resistance. b. Perform further experiments (as suggested in "Troubleshooting Issue 3") to investigate the mechanism of resistance.

Protocol 2: Cellular RIPK1 Kinase Activity Assay (Immunoprecipitation-Kinase Assay)

This protocol allows for the measurement of RIPK1 kinase activity within cells.

Materials:

  • Cells treated with or without this compound and/or a necroptosis-inducing stimulus

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-RIPK1 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Myelin Basic Protein (MBP) as a substrate (optional)

  • SDS-PAGE gels and Western blot equipment

  • Anti-phospho-RIPK1 (Ser166) antibody or anti-phospho-MBP antibody

Procedure:

  • Cell lysis: a. After treatment, wash the cells with cold PBS and lyse them in ice-cold lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of RIPK1: a. Incubate the cell lysates with an anti-RIPK1 antibody overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for another 1-2 hours. c. Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • In vitro kinase reaction: a. Resuspend the beads in kinase assay buffer. b. Add ATP (and MBP if used as an exogenous substrate) to initiate the kinase reaction. c. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of kinase activity: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. c. Probe the membrane with an anti-phospho-RIPK1 (Ser166) antibody to detect RIPK1 autophosphorylation or an anti-phospho-MBP antibody if MBP was used as a substrate. d. Quantify the band intensities to determine the relative RIPK1 kinase activity.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complexI Complex I (Pro-survival) cluster_complexIIa Complex IIa (Apoptotic) cluster_complexIIb Complex IIb (Necrosome) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 Ub LUBAC LUBAC LUBAC->RIPK1 Ub RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity NFkB NF-κB RIPK1->NFkB Scaffold function Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Survival Survival NFkB->Survival Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1 Inhibits kinase

Caption: RIPK1 Signaling Pathway and the Action of this compound.

Resistance_Workflow start Start with Parental Cancer Cell Line ic50 Determine IC50 of this compound start->ic50 induce Culture cells in low dose (IC10-IC20) of this compound ic50->induce escalate Gradually increase This compound concentration induce->escalate stabilize Allow cells to stabilize and resume proliferation escalate->stabilize stabilize->escalate Repeat resistant_pool Establish a resistant pool of cells stabilize->resistant_pool isolate Isolate single-cell clones resistant_pool->isolate expand Expand resistant clones isolate->expand characterize Characterize resistant clones expand->characterize ic50_resistant Determine new IC50 characterize->ic50_resistant western Western Blot for necroptosis/survival proteins characterize->western qpcr qRT-PCR for gene expression analysis characterize->qpcr end Identify Resistance Mechanism ic50_resistant->end western->end qpcr->end

Caption: Workflow for Generating and Characterizing this compound Resistant Cell Lines.

Troubleshooting_Tree start Unexpected Experimental Results with this compound q1 Is the inhibitor showing low or no activity? start->q1 q2 Are the results highly variable? start->q2 q3 Is resistance developing over time? start->q3 a1 Check cell line sensitivity (RIPK1 expression, necroptosis competency). Verify inhibitor concentration and stability. q1->a1 a2 Review cell seeding protocol. Ensure proper mixing of the inhibitor. Check for contamination and optimize assay timing. q2->a2 a3 Generate and characterize resistant clones. Investigate potential resistance mechanisms (e.g., Western blot, qRT-PCR). q3->a3

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Ripk1-IN-9 and its Inactive Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ripk1-IN-9, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its corresponding inactive control for rigorous experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of RIPK1, belonging to the dihydronaphthyridone class of compounds.[1] It exerts its inhibitory effect by binding to RIPK1, a key kinase involved in the regulation of cellular necroptosis and inflammation.[2][3] The mechanism of action involves the inhibition of RIPK1's kinase activity, which prevents the phosphorylation of downstream substrates essential for the execution of necroptotic cell death.[2]

Q2: Why is an inactive control for this compound necessary in my experiments?

An inactive control is a molecule that is structurally highly similar to the active inhibitor but has been modified to abolish its inhibitory activity against the target, in this case, RIPK1. Using an inactive control is crucial to distinguish the specific on-target effects of this compound from any potential off-target or non-specific effects of the chemical scaffold. This ensures that the observed biological outcomes are a direct result of RIPK1 inhibition.

Q3: How is an inactive control for a kinase inhibitor like this compound designed?

The design of an inactive control typically involves a subtle chemical modification to a functional group on the active inhibitor that is critical for its interaction with the target kinase. For ATP-competitive inhibitors, this could involve altering a group that forms a key hydrogen bond with the kinase hinge region. For allosteric inhibitors, a modification in the part of the molecule that binds to the allosteric pocket would be made. The goal is to create a molecule that retains similar physicochemical properties (e.g., solubility, cell permeability) to the active compound but does not bind to or inhibit the target kinase.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibition of necroptosis 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Incorrect Concentration: Errors in calculating the final concentration of the inhibitor. 3. Cell Line Insensitivity: The cell line used may not express sufficient levels of RIPK1 or other key components of the necroptosis pathway.1. Aliquot the inhibitor upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Double-check all calculations for dilutions. Use a molarity calculator for accuracy. 3. Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line by Western blot. Consider using a well-characterized necroptosis-sensitive cell line like human HT-29 or mouse L929 cells.[1]
High background cell death in control groups 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Compound Cytotoxicity: The chemical scaffold of this compound may have some inherent cytotoxicity independent of its RIPK1 inhibitory activity.1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control. 2. This is where the inactive control is essential. If the inactive control also shows cytotoxicity, it suggests an off-target effect of the chemical scaffold.
Variability in IC50/EC50 values between experiments 1. Cell Passage Number: The sensitivity of cells to necroptosis can change with increasing passage number. 2. Assay Conditions: Minor variations in incubation times, cell density, or reagent concentrations can affect the results.1. Use cells within a defined low passage number range for all experiments. 2. Standardize all assay parameters and document them meticulously. Ensure consistent cell seeding density and reagent preparation.
Precipitation of the compound in media Poor Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility.1. Prepare a high-concentration stock solution in a suitable solvent like DMSO. 2. When diluting into aqueous media, do so gradually and with vortexing. Avoid a final concentration that exceeds the solubility limit. Sonication may be recommended for the stock solution.[4]

Quantitative Data

The following table summarizes the reported inhibitory activities of this compound and other commonly used RIPK1 inhibitors.

Compound Target Assay Type Cell Line/System IC50 / EC50 Reference
This compound RIPK1Cell-based necroptosisU9372 nM[1]
This compound RIPK1Cell-based necroptosisL9291.3 nM[1]
Necrostatin-1s (Nec-1s) RIPK1Cell-based necroptosisHT-29~500 nM
GSK'772 RIPK1BiochemicalRecombinant human RIPK11 nM
RIPA-56 RIPK1BiochemicalRecombinant human RIPK113 nM

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound.

Materials:

  • HT-29 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α

  • SMAC mimetic (e.g., Birinapant or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • This compound Inactive Control

  • DMSO (cell culture grade)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and the inactive control in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Pre-treatment: Add 50 µL of the compound dilutions, inactive control, or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

  • Induction of Necroptosis: Prepare a 4X induction cocktail containing TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in complete medium.

  • Add 50 µL of the induction cocktail to all wells except the untreated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Cell Viability Assessment: After incubation, bring the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced wells (0% viability) and the untreated control wells (100% viability). Plot the dose-response curve for this compound and its inactive control to determine the EC50 value.

Protocol 2: Western Blot for Phospho-RIPK1

This protocol is to assess the direct inhibition of RIPK1 kinase activity by measuring the phosphorylation of RIPK1 at Ser166.

Materials:

  • HT-29 cells

  • 6-well cell culture plates

  • Reagents for necroptosis induction (as above)

  • This compound and inactive control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound, inactive control, or vehicle for 1-2 hours.

  • Induction: Induce necroptosis as described above for a shorter duration (e.g., 4-6 hours) to capture the peak of RIPK1 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-RIPK1 signal to total RIPK1 and the loading control (β-actin).

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway in Necroptosis TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF-α binding Complex_I Complex I (Pro-survival) TNFR1->Complex_I cIAP1_2 cIAP1/2 TRADD->cIAP1_2 RIPK1 RIPK1 TRADD->RIPK1 TRADD->Complex_I cIAP1_2->Complex_I RIPK1->Complex_I Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa FADD FADD RIPK1->FADD Necrosome Necrosome (Complex IIb) RIPK1->Necrosome RIPK3 RIPK3 RIPK1->RIPK3 recruits & activates NFkB NF-κB Activation Complex_I->NFkB Deubiquitination Deubiquitination (e.g., CYLD) Complex_I->Deubiquitination Deubiquitination->RIPK1 Deubiquitination->Necrosome Caspase-8 inhibited Caspase8 Caspase-8 Complex_IIa->Caspase8 activation Caspase8->Complex_IIa zVAD z-VAD-FMK (Caspase Inhibitor) Caspase8->zVAD FADD->Complex_IIa FADD->Caspase8 pMLKL pMLKL (oligomerization) Necrosome->pMLKL RIPK3->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates MLKL->Necrosome Necroptosis Necroptosis pMLKL->Necroptosis Membrane pore formation Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1 inhibits kinase activity

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental_Workflow General Experimental Workflow start Start seed_cells Seed Cells (e.g., HT-29) start->seed_cells prepare_compounds Prepare Serial Dilutions (this compound & Inactive Control) seed_cells->prepare_compounds pretreat Pre-treat Cells with Compounds prepare_compounds->pretreat induce_necroptosis Induce Necroptosis (TNF-α/SMAC/z-VAD) pretreat->induce_necroptosis incubate Incubate (18-24h) induce_necroptosis->incubate measure_viability Measure Cell Viability incubate->measure_viability analyze_data Analyze Data & Determine EC50 measure_viability->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for testing this compound's efficacy.

Troubleshooting_Guide Troubleshooting Guide start No/Weak Inhibition Observed check_concentration Are compound concentrations correct? start->check_concentration check_reagents Are necroptosis induction reagents active? check_concentration->check_reagents Yes recalculate Recalculate and prepare fresh dilutions. check_concentration->recalculate No check_cells Is the cell line sensitive to necroptosis? check_reagents->check_cells Yes test_reagents Test reagents individually and use positive controls. check_reagents->test_reagents No validate_cells Validate RIPK1/3/MLKL expression. Use a different cell line. check_cells->validate_cells No end_good Problem Solved check_cells->end_good Yes recalculate->end_good test_reagents->end_good validate_cells->end_good

Caption: A logical flow for troubleshooting failed this compound experiments.

References

Best practices for long-term storage of Ripk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Ripk1-IN-9. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on whether it is in solid (powder) form or dissolved in a solvent. As a powder, it is stable for up to three years when stored at -20°C. Once dissolved in a solvent, the solution should be stored at -80°C and is stable for up to one year.

Q2: Which solvent should I use to prepare a stock solution of this compound, and what is its solubility?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The solubility in DMSO is 4.73 mg/mL, which corresponds to a concentration of 10.01 mM.[1] To aid dissolution, sonication may be required.[1]

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To maintain the integrity of this compound, it is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] After preparing a stock solution, it is best practice to create single-use aliquots to minimize the number of times the main stock is thawed.[2]

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: Precipitation can sometimes occur when a solution is thawed. If you observe this, you can gently warm the solution and/or use sonication to help redissolve the compound.[2] Always ensure the solution is clear before use in an experiment.

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[3] Its primary function is to block the kinase activity of RIPK1, which prevents the autophosphorylation of RIPK1 and subsequent phosphorylation of RIPK3. This action effectively hinders the formation of the necrosome complex, a key step in the necroptosis signaling pathway.[4] this compound has been shown to obstruct Z-VAD-FMK-induced necroptosis in HT-29 cells with an EC50 of 7.04 nM.[4]

Data Presentation

This compound Storage and Solubility Summary
ParameterConditionDurationNotes
Storage (Powder) -20°C3 yearsKeep tightly sealed in a dry place.
Storage (In Solvent) -80°C1 yearAliquot to avoid freeze-thaw cycles.[2]
Solubility (DMSO) 4.73 mg/mL (10.01 mM)N/ASonication is recommended for complete dissolution.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 472.51 g/mol )

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.725 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed based on the quantity of powder you have.

  • Dissolution:

    • Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of high-quality DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath until the solution is clear.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).

Mandatory Visualizations

Signaling Pathway: Inhibition of Necroptosis by this compound

Ripk1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB activates ComplexIIb Complex IIb (Necrosome) (pRIPK1, pRIPK3) ComplexI->ComplexIIb forms under Caspase-8 inhibition MLKL MLKL ComplexIIb->MLKL phosphorylates pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis induces Ripk1_IN_9 This compound Ripk1_IN_9->ComplexIIb inhibits (blocks pRIPK1) Casp8 Caspase-8 Inhibition (e.g., Z-VAD-FMK) Casp8->ComplexIIb

Caption: this compound inhibits the formation of the necrosome (Complex IIb).

Experimental Workflow: Cell-Based Necroptosis Assay

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock of this compound in DMSO prep_cells 2. Seed Cells in Multi-well Plate pretreat 3. Pre-treat Cells with This compound or Vehicle prep_cells->pretreat induce 4. Induce Necroptosis (e.g., TNFα + Z-VAD-FMK) pretreat->induce incubate 5. Incubate for Specified Time induce->incubate measure 6. Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure analyze 7. Analyze Data and Determine IC50 measure->analyze

Caption: General workflow for evaluating this compound efficacy in vitro.

References

Validation & Comparative

A Comparative Guide to RIPK1 Inhibitors in Murine Inflammation Models: Necrostatin-1s versus GSK'772

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of two key RIPK1 inhibitors, Necrostatin-1s (Nec-1s) and GSK'772, in the context of their application in mouse models of inflammation. While both compounds target the critical inflammatory mediator RIPK1, their utility in preclinical murine studies is vastly different. This document summarizes their mechanisms of action, presents key experimental data, details relevant in vivo protocols, and provides visual diagrams to clarify their comparative features and the signaling pathways they modulate.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal therapeutic target in a host of inflammatory diseases due to its central role in regulating programmed cell death pathways, including necroptosis and apoptosis, as well as inflammatory signaling cascades.[1] The development of small molecule inhibitors against RIPK1's kinase activity is a highly active area of research.

This guide was initially intended to compare GSK'772 with a compound designated "Ripk1-IN-9". However, a comprehensive literature search did not yield any publicly available data for a compound with this specific name. Consequently, we have pivoted to a comparison between the clinical-stage inhibitor GSK'772 (GSK2982772) and the widely used preclinical tool compound Necrostatin-1s (Nec-1s) . This comparison is particularly instructive as it highlights the critical importance of species selectivity in drug development. Nec-1s is a potent inhibitor of both human and murine RIPK1, whereas GSK'772 exhibits a strong species-specific preference for human RIPK1, rendering it largely inactive in mouse models.[2]

Comparative Data of RIPK1 Inhibitors

The following tables summarize the key quantitative data for Nec-1s and GSK'772, focusing on their potency and efficacy in relevant assays.

Table 1: In Vitro Potency and Specificity
ParameterNecrostatin-1s (Nec-1s)GSK'772 (GSK2982772)
Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)
Mechanism of Action Allosteric inhibitor of RIPK1 kinase activityAllosteric inhibitor of RIPK1 kinase activity
Human RIPK1 IC₅₀ ~180 nM6.3 nM[3]
Murine RIPK1 IC₅₀ Potent inhibitor (activity demonstrated in mouse cells)~2,500 nM (significantly less potent)
Cellular Potency (Human) Effective at micromolar concentrations6.3 nM (in U937 cells)[3]
Cellular Potency (Mouse) Effective at micromolar concentrations~1,300 nM (in L929 cells)
Key Feature Dual human/mouse potency; widely used preclinical toolHigh human potency; species-specific for human RIPK1
Table 2: In Vivo Efficacy in Mouse Models of Inflammation
Model of InflammationNecrostatin-1s (Nec-1s)GSK'772 (GSK2982772)
Dextran Sulfate Sodium (DSS)-Induced Colitis Significantly suppresses colitis symptoms (weight loss, colon shortening, mucosal damage)[4][5][6]Not reported, expected to be ineffective due to low murine RIPK1 potency.
Collagen-Induced Arthritis (CIA) Decreases arthritis progression and synovial expression of proinflammatory cytokines.[7][8]Not reported in mouse models. Clinical trials in human rheumatoid arthritis have been conducted.[9]
LPS-Induced Acute Lung Injury Reduces total inflammatory cells and neutrophils in bronchoalveolar lavage fluid.[10]Not reported.
Systemic Inflammatory Response Syndrome (SIRS) Prevents TNF-induced mortality at high doses.[11]In vivo studies in mice have been conducted, but efficacy is limited by species selectivity.[12]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) ComplexI->NFkB MAPK MAPK Activation ComplexI->MAPK Deubiquitination Deubiquitination (CYLD, A20) ComplexI->Deubiquitination Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression MAPK->Gene_Expression ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->ComplexIIa ComplexIIb Complex IIb (Necrosome) (pRIPK1, pRIPK3, pMLKL) Deubiquitination->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis (Inflammatory Cell Death) ComplexIIb->Necroptosis RIPK1_Inhibitor RIPK1 Kinase Inhibitors (Nec-1s, GSK'772) RIPK1_Inhibitor->ComplexIIa Inhibits Kinase-dependent Apoptosis RIPK1_Inhibitor->ComplexIIb Inhibits Kinase Activity

Caption: RIPK1 signaling downstream of TNFR1, leading to survival or cell death pathways.

Diagram 2: Experimental Workflow for a Mouse Model of Colitis

DSS_Colitis_Workflow Start Start: Acclimatize Mice (e.g., C57BL/6) Day0 Day 0: Induce Colitis (e.g., 3% DSS in drinking water) Start->Day0 Treatment_Group Treatment Group: Administer RIPK1 Inhibitor (e.g., Nec-1s, i.p. daily) Day0->Treatment_Group Vehicle_Group Vehicle Group: Administer Vehicle Control (e.g., 10% DMSO, i.p. daily) Day0->Vehicle_Group Monitoring Daily Monitoring: - Body Weight - Clinical Score (stool consistency, bleeding) Treatment_Group->Monitoring Vehicle_Group->Monitoring Endpoint Endpoint (Day 7-10): Sacrifice and Sample Collection Monitoring->Endpoint Analysis Analysis: - Colon Length - Histology (H&E Staining) - Cytokine Levels (ELISA/qPCR) - Protein Expression (Western Blot) Endpoint->Analysis

Caption: Workflow for evaluating a RIPK1 inhibitor in a DSS-induced colitis mouse model.

Diagram 3: Logical Comparison of Nec-1s and GSK'772

Inhibitor_Comparison RIPK1_Inhibitors RIPK1 Kinase Inhibitors Nec1s Necrostatin-1s (Nec-1s) RIPK1_Inhibitors->Nec1s GSK772 GSK'772 RIPK1_Inhibitors->GSK772 Nec1s_Potency Potent against Human & Murine RIPK1 Nec1s->Nec1s_Potency Nec1s_Use Preclinical Tool for In Vivo Mouse Studies Nec1s->Nec1s_Use Nec1s_Specificity May have off-target effects (e.g., IDO at high conc.) Nec1s->Nec1s_Specificity GSK772_Potency Highly Potent against Human RIPK1 ~400x less potent against Murine RIPK1 GSK772->GSK772_Potency GSK772_Use Clinical Candidate (Human Trials) Not suitable for standard mouse models GSK772->GSK772_Use GSK772_Specificity Highly Selective for RIPK1 GSK772->GSK772_Specificity

Caption: Key comparative features of Necrostatin-1s and GSK'772 for inflammation research.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is a representative example for evaluating the efficacy of a RIPK1 inhibitor in a mouse model of inflammatory bowel disease.

1. Animals and Acclimatization:

  • Species: C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week prior to the experiment with standard chow and water ad libitum.

2. Induction of Colitis:

  • Prepare a 3% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.

  • On Day 0, replace the regular drinking water with the 3% DSS solution for all mice. Provide this solution for 7 consecutive days.

3. Inhibitor Preparation and Administration:

  • Necrostatin-1s: Dissolve in a vehicle such as 10% DMSO in corn oil.

  • Dosing: Administer Nec-1s daily via intraperitoneal (i.p.) injection at a dose of 1.65 mg/kg body weight.[7] Other studies have used doses up to 4.5 mg/kg.[6]

  • Control Group: Administer the vehicle alone using the same volume and route of administration.

  • Treatment Period: Begin inhibitor/vehicle administration on Day 0 and continue daily until the endpoint of the study (e.g., Day 7 or 10).

4. Monitoring and Endpoint Analysis:

  • Daily Monitoring: Record the body weight of each mouse daily. Assess clinical signs of colitis, including stool consistency and the presence of blood in the feces, to calculate a Disease Activity Index (DAI).

  • Endpoint (Day 7-10): Euthanize mice.

  • Macroscopic Evaluation: Measure the length of the colon from the cecum to the rectum.

  • Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage, inflammatory cell infiltration, and crypt architecture.

  • Biochemical Analysis: Homogenize a portion of the colon tissue to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or to analyze protein expression (e.g., p-RIPK1, p-MLKL) by Western blot.

Conclusion

The comparison between Necrostatin-1s and GSK'772 underscores a critical principle in pharmacological research: the importance of species-specific activity. Nec-1s remains a valuable and effective tool for investigating the role of RIPK1 in murine models of inflammation due to its activity against the mouse enzyme.[4][7][10] In contrast, GSK'772, despite its high potency and selectivity for human RIPK1, is not a suitable candidate for efficacy studies in standard mouse models.[2] This highlights the necessity of either using mouse-active tool compounds like Nec-1s for preclinical validation in rodent models or developing humanized mouse models that express the human target protein to accurately assess the in vivo potential of human-specific inhibitors like GSK'772. Researchers should carefully consider the pharmacological profile of any inhibitor, particularly its cross-species activity, when designing and interpreting preclinical studies.

References

Unraveling the Selectivity of Ripk1-IN-9: A Comparative Guide to RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, including necroptosis and apoptosis.[1] Its kinase activity is a key driver in the signaling cascade that leads to these cellular outcomes, making it a prime therapeutic target for a range of inflammatory and neurodegenerative diseases.[1][2] Ripk1-IN-9 is a dihydronaphthyridone compound that has been identified as a potent and selective inhibitor of RIPK1, with reported cellular IC50 values in the low nanomolar range for U937 and L929 cells (2 nM and 1.3 nM, respectively).[3]

The RIPK1/RIPK3 Signaling Axis in Necroptosis

RIPK1 and RIPK3 are central players in the execution of necroptosis, a form of programmed necrosis. Upon stimulation by factors like tumor necrosis factor (TNF), RIPK1 is activated and recruits RIPK3 through their respective RIP homotypic interaction motifs (RHIMs).[4] This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[4] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3.[4] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis, which oligomerizes and translocates to the plasma membrane, causing cell lysis.[4] Given the sequential activation and close functional relationship between RIPK1 and RIPK3, the selectivity of a RIPK1 inhibitor against RIPK3 is a critical parameter to avoid off-target effects and ensure precise modulation of the intended pathway.

cluster_0 Cell Membrane cluster_1 Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates TNFa TNFa TNFa->TNFR1 Binds RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL Necrosome->MLKL Phosphorylates Cell Lysis Cell Lysis p-MLKL->Cell Lysis Induces This compound This compound This compound->RIPK1 Inhibits

Figure 1. Simplified signaling pathway of TNF-induced necroptosis highlighting the roles of RIPK1 and RIPK3 and the inhibitory action of this compound.

Comparative Selectivity of RIPK1 Inhibitors

While specific quantitative data for this compound's activity against Ripk3 remains proprietary, its description as a "selective" inhibitor suggests minimal cross-reactivity.[3] To provide context, the table below summarizes the selectivity profiles of other well-characterized RIPK1 inhibitors against a panel of kinases, including RIPK3 where data is available. High selectivity is a hallmark of an effective and safe inhibitor, minimizing the potential for unintended biological consequences. For instance, some compounds have been developed as dual RIPK1/RIPK3 inhibitors, which may offer therapeutic benefits in certain contexts.[5]

InhibitorTargetIC50 (nM)RIPK3 InhibitionKinome Scan HighlightsReference
This compound RIPK12 (U937 cells) 1.3 (L929 cells)Not publicly availableDescribed as "selective"[3]
Necrostatin-1s (Nec-1s) RIPK1~200-500LowHighly selective, but has known off-target effects on IDO[6]
GSK2982772 RIPK1~6.2Not reportedHigh selectivity across a panel of 339 kinases[7]
RI-962 RIPK135Not active (IC50 > 10 µM)Weak or no activity against 408 kinases, except for MLK3 (IC50 = 3.75 µM)[8]
PK68 RIPK1~10Not active>50% inhibition of 5 out of 369 kinases at 1 µM[6]
GSK'074 RIPK1 & RIPK3Dual inhibitorPotent inhibitorDesigned as a dual inhibitor[5]

Experimental Protocols for Assessing Kinase Inhibition

The determination of an inhibitor's potency and selectivity relies on robust biochemical and cellular assays. Below are representative protocols for evaluating the cross-reactivity of a RIPK1 inhibitor against RIPK3.

In Vitro Kinase Activity Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of an inhibitor against purified RIPK1 and RIPK3.

Materials:

  • Recombinant human RIPK1 and RIPK3 enzymes

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, and 2 mM DTT)

  • Test inhibitor (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase (either RIPK1 or RIPK3) to each well containing the diluted inhibitor or DMSO (vehicle control).

  • Incubate the kinase and inhibitor mixture for 30 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

  • Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which correlates with kinase activity.

  • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_0 Experimental Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Inhibitor Dilutions Start->Prepare_Inhibitor_Dilutions Add_Kinase_and_Inhibitor Add Kinase (RIPK1 or RIPK3) and Inhibitor to Plate Prepare_Inhibitor_Dilutions->Add_Kinase_and_Inhibitor Pre-incubate Pre-incubate (30 min) Add_Kinase_and_Inhibitor->Pre-incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Pre-incubate->Initiate_Reaction Incubate_Reaction Incubate (e.g., 2 hours) Initiate_Reaction->Incubate_Reaction Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for an in vitro kinase activity assay to determine inhibitor potency.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein against thermal denaturation.

Objective: To confirm the binding of an inhibitor to RIPK1 and assess its potential binding to RIPK3 in intact cells.

Materials:

  • Human cell line expressing RIPK1 and RIPK3 (e.g., HT-29)

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Antibodies specific for RIPK1 and RIPK3

  • Western blotting or ELISA reagents

  • PCR thermocycler or heating block

  • Centrifuge

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble RIPK1 and RIPK3 in the supernatant using Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. By probing for both RIPK1 and RIPK3, cross-reactivity can be assessed.

Conclusion

This compound is a highly potent inhibitor of RIPK1, a key mediator of necroptosis and inflammation. While direct quantitative data on its cross-reactivity with Ripk3 is not publicly available, its designation as a "selective" inhibitor implies a favorable profile. For researchers and drug developers, it is crucial to experimentally validate the selectivity of any inhibitor using rigorous biochemical and cellular assays, such as those described in this guide. A comprehensive understanding of an inhibitor's on- and off-target activities is essential for the development of safe and effective therapeutics targeting the RIPK1 signaling pathway.

References

In Vivo Target Engagement of Ripk1-IN-9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ripk1-IN-9, a potent and selective RIPK1 inhibitor, and its potential for in vivo applications. Due to the limited availability of public in vivo data for this compound, this document focuses on its in vitro profile in comparison to other well-characterized RIPK1 inhibitors and outlines the experimental frameworks for its future in vivo validation.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2] Its role in various inflammatory and neurodegenerative diseases has made it a prime target for therapeutic intervention.[3][4] this compound has emerged as a noteworthy small molecule inhibitor of RIPK1.

Comparative Analysis of RIPK1 Inhibitors

This section provides a comparative look at the available data for this compound and other known RIPK1 inhibitors. While in vivo data for this compound is not yet publicly available, its high in vitro potency suggests a strong candidate for further preclinical development.

In Vitro Potency

This compound demonstrates high potency in cellular assays, comparable to or exceeding that of other known RIPK1 inhibitors.

CompoundCell LineIC50 (nM)Reference
This compound U9372[5]
L9291.3[5]
Necrostatin-1 U937~180[6]
GSK2982772 --[7]
GSK547 -13 ng/mL[1]
SIR2446M -Potent (exact value not specified)[2][8]
In Vivo Pharmacokinetics and Pharmacodynamics

Below is a summary of publicly available pharmacokinetic and pharmacodynamic data for other RIPK1 inhibitors, which can serve as a benchmark for future studies on this compound.

CompoundSpeciesKey Pharmacokinetic ParametersKey Pharmacodynamic ReadoutsReference
GSK2982772 HumanApproximately linear PK up to 120 mg BID>90% target engagement at 60 and 120 mg BID[7]
GSK547 MouseDose-dependent increase in plasma concentrationDose-dependent protection in TNF/zVAD shock model[1]
SIR2446M HumanPlasma half-life: 11-19 hours>90% target engagement at 30-400 mg[2][8]

Experimental Protocols for In Vivo Validation

To validate the in vivo target engagement and efficacy of this compound, standardized and robust experimental models are essential. Below are detailed methodologies for key experiments.

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model is crucial for evaluating the anti-inflammatory effects of RIPK1 inhibitors in vivo.

Objective: To assess the ability of a RIPK1 inhibitor to protect against TNF-α-induced inflammation and hypothermia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Recombinant murine TNF-α

  • This compound or other test compounds

  • Vehicle control (e.g., DMSO, saline)

  • Rectal thermometer

  • ELISA kits for murine cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before TNF-α challenge.

  • Record the baseline body temperature of each mouse using a rectal thermometer.

  • Inject mice with a lethal dose of murine TNF-α (e.g., 10-20 µg per mouse, intraperitoneally).

  • Monitor and record the body temperature of each mouse at regular intervals (e.g., every hour for 6-8 hours).

  • At a designated time point post-TNF-α injection (e.g., 1-2 hours for peak cytokine release), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

  • Monitor survival over a 24-48 hour period.

Western Blot for Phospho-RIPK1 in Mouse Tissues

This protocol allows for the direct assessment of RIPK1 target engagement in tissues by measuring the phosphorylation status of RIPK1 at Ser166, a key marker of its activation.[4]

Objective: To determine the effect of this compound on RIPK1 phosphorylation in response to an inflammatory stimulus.

Materials:

  • Tissue samples from mice (e.g., liver, spleen) collected from the in vivo study.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Homogenize frozen tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total RIPK1 and a loading control to ensure equal loading.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the RIPK1 signaling pathway and the experimental workflow for in vivo validation.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Deubiquitination Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1 RIPK1 RIPK1->Complex_IIa RIPK1->Complex_IIb RIPK3 RIPK3 RIPK1->RIPK3 P MLKL MLKL RIPK3->MLKL P This compound This compound This compound->RIPK1 Inhibits kinase activity In_Vivo_Validation_Workflow cluster_animal_model Animal Model cluster_data_collection Data Collection cluster_analysis Analysis Animal_Dosing Administer this compound or Vehicle TNF_Challenge Induce SIRS with TNF-α Animal_Dosing->TNF_Challenge Monitor_Temp Monitor Body Temperature TNF_Challenge->Monitor_Temp Blood_Sample Collect Blood Samples TNF_Challenge->Blood_Sample Tissue_Harvest Harvest Tissues TNF_Challenge->Tissue_Harvest Efficacy_Assessment Evaluate Survival & Temperature Monitor_Temp->Efficacy_Assessment Cytokine_Analysis Measure Cytokine Levels (ELISA) Blood_Sample->Cytokine_Analysis Target_Engagement Assess p-RIPK1 (Western Blot) Tissue_Harvest->Target_Engagement Cytokine_Analysis->Efficacy_Assessment

References

A Comparative Analysis of RIPK1 Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its central role in cellular stress and inflammatory signaling has made it an attractive therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. Several small molecule inhibitors of RIPK1 have entered clinical trials, aiming to modulate its kinase activity and thereby reduce inflammation and cell death. This guide provides a comparative analysis of the key RIPK1 inhibitors that have undergone clinical investigation, summarizing their performance, outlining the experimental methodologies used to assess their effects, and visualizing the underlying biological pathways and drug development processes.

Overview of RIPK1 Signaling

RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate divergent signaling cascades. Upon stimulation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1), RIPK1 can either promote cell survival and inflammation through the NF-κB pathway or trigger programmed cell death via apoptosis or necroptosis. RIPK1 inhibitors are primarily designed to block its kinase activity, which is essential for the induction of necroptosis.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binding TRADD TRADD TNFR1->TRADD Complex_I Complex I (Survival & Inflammation) Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Deubiquitination (e.g., by CYLD) Necrosome Necrosome (Necroptosis) Complex_IIa->Necrosome When Caspase-8 is inhibited FADD FADD Complex_IIa->FADD Caspase8 Caspase-8 Complex_IIa->Caspase8 Activation RIPK3 RIPK3 Necrosome->RIPK3 Phosphorylation RIPK1 RIPK1 RIPK1->Complex_I TRAF2 TRAF2 RIPK1->TRAF2 RIPK1->RIPK3 Phosphorylation TRADD->Complex_I TRADD->RIPK1 TRAF2->Complex_I cIAP cIAP1/2 TRAF2->cIAP cIAP->Complex_I LUBAC LUBAC cIAP->LUBAC LUBAC->Complex_I IKK IKK Complex LUBAC->IKK Ubiquitination of RIPK1 NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation NFkB->Inflammation Gene Transcription FADD->Caspase8 Caspase8->RIPK1 Cleavage (Inhibits Necroptosis) Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Pore Formation Inhibitor RIPK1 Inhibitors Inhibitor->RIPK1 Inhibition of Kinase Activity

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Comparative Tables of RIPK1 Inhibitors in Clinical Trials

The following tables summarize the publicly available data for prominent RIPK1 inhibitors that have been evaluated in clinical studies. It is important to note that direct comparative trials between these inhibitors have not been conducted, and much of the development for these early-generation compounds has been discontinued.

Table 1: GSK2982772 (GlaxoSmithKline)
Indication Phase Dosing Regimen Key Efficacy Outcomes Safety & Tolerability Development Status
Rheumatoid Arthritis II60 mg BID or TID for 84 daysNo significant differences from placebo in DAS28-CRP scores, ACR20/50/70 response, or rates of remission.[1]Generally well-tolerated. Most adverse events were mild to moderate.[1]Discontinued for this indication.[1]
Psoriasis II60 mg BID or TID for 84 daysPlaque Lesion Severity Sum showed some improvement with the BID regimen compared to placebo.[1] However, a subsequent study with higher doses did not show meaningful clinical improvements.Well-tolerated with mild adverse events being most common.[1]Discontinued for this indication.
Ulcerative Colitis IIa60 mg TID for 42 days (followed by open-label extension)No significant differences in efficacy (histological activity, clinical activity, quality-of-life) were observed between the treatment and placebo groups.[1][2]Generally well-tolerated with no major safety concerns identified. Headache was the most frequently reported adverse event.[2]Discontinued for this indication.
Table 2: DNL747 / SAR443060 (Denali Therapeutics & Sanofi)
Indication Phase Dosing Regimen Key Outcomes Safety & Tolerability Development Status
Healthy Volunteers ISingle and multiple ascending dosesMet all safety, pharmacokinetic, and pharmacodynamic endpoints. Showed CNS penetration and robust target engagement.[3][4]Generally well-tolerated with no serious adverse events at the tested doses.[3]Discontinued .
Alzheimer's Disease Ib50 mg BID for 28 daysDemonstrated CNS penetration and target engagement (median peripheral pRIPK1 inhibition of 81.83% at trough).[5]Safe and well-tolerated for up to 28 days.[5]Discontinued due to long-term preclinical toxicology findings.[5][6]
Amyotrophic Lateral Sclerosis (ALS) Ib50 mg BID for 28 daysShowed CNS penetration and target engagement (median peripheral pRIPK1 inhibition of 65.92% at trough).[5][7]Safe and well-tolerated for up to 28 days.[5][7]Discontinued due to long-term preclinical toxicology findings.[5][6]
Table 3: DNL788 / SAR443820 (Denali Therapeutics & Sanofi)
Indication Phase Dosing Regimen Key Efficacy Outcomes Safety & Tolerability Development Status
Amyotrophic Lateral Sclerosis (ALS) II (HIMALAYA trial)Oral, twice daily for 24 weeksFailed to meet the primary endpoint of change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R).[8][9][10][11][12]Detailed safety and efficacy data are to be presented at a future scientific forum.[9][12]Failed to meet primary endpoint . Future development for ALS is uncertain.[12]
Multiple Sclerosis IINot specified--Ongoing .
Table 4: GSK3145095 (GlaxoSmithKline)
Indication Phase Dosing Regimen Key Outcomes Safety & Tolerability Development Status
Pancreatic Cancer & other Solid Tumors I/IIDose escalation, monotherapy and in combination with pembrolizumabPreclinical data suggested potential to modulate the tumor microenvironment.[13][14][15] Clinical data on efficacy is not publicly available.To be evaluated in the clinical trial.Terminated following an internal portfolio review.[15]

Experimental Protocols

Detailed experimental protocols from specific clinical trials are often proprietary. However, the following sections describe the standard methodologies for the key assessments used in the evaluation of RIPK1 inhibitors.

RIPK1 Target Engagement Assays

The primary goal of a RIPK1 inhibitor is to bind to its target and inhibit its kinase activity. Measuring this "target engagement" is crucial in early-phase clinical trials.

  • Phospho-RIPK1 (pS166) Inhibition Assay:

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from trial participants.

    • Ex Vivo Stimulation: PBMCs are stimulated with a combination of agents (e.g., a SMAC mimetic and a pan-caspase inhibitor) to induce RIPK1 autophosphorylation at serine 166 (pS166), a marker of its activation.

    • Lysis and Detection: Cells are lysed, and the levels of pS166-RIPK1 and total RIPK1 are quantified using immunoassays such as ELISA or Meso Scale Discovery (MSD).

    • Quantification: The percentage of pRIPK1 inhibition is calculated by comparing the pRIPK1/total RIPK1 ratio in post-dose samples to pre-dose baseline levels. For DNL747, this method demonstrated robust peripheral target engagement.[5][6]

  • Cellular Thermal Shift Assay (CETSA®):

    • Principle: This method is based on the principle that drug binding to a target protein stabilizes it against heat-induced denaturation.

    • Procedure: Whole blood or isolated cells are treated with the inhibitor, heated to a range of temperatures, and then lysed.

    • Analysis: The amount of soluble (non-denatured) RIPK1 remaining at each temperature is quantified by immunoassays. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. This method can be used for preclinical and clinical drug development.[16]

Clinical Efficacy Scoring Systems
  • Disease Activity Score in 28 Joints (DAS28-CRP):

    • Application: Used to assess disease activity in Rheumatoid Arthritis.

    • Components: The score is calculated using a formula that includes:

      • Number of tender joints (out of 28).

      • Number of swollen joints (out of 28).

      • C-reactive protein (CRP) level (a marker of inflammation) in mg/L.

      • Patient's global assessment of health on a visual analog scale (0-100 mm).[17]

    • Interpretation: A higher score indicates more active disease. A change in the score is used to assess treatment response.[18][19]

  • Psoriasis Area and Severity Index (PASI):

    • Application: The most widely used tool to measure the severity of psoriasis.[20]

    • Calculation: The body is divided into four regions (head, trunk, upper extremities, lower extremities). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is rated on a 0-4 scale. The percentage of area affected is also scored on a 0-6 scale. These values are then entered into a formula that weights each body region to produce a final score from 0 (no disease) to 72 (most severe disease).[20][21][22]

    • Efficacy Measurement: Treatment efficacy is often reported as the percentage of patients achieving a 75% or 90% reduction in their baseline PASI score (PASI 75 or PASI 90).

  • Mayo Score for Ulcerative Colitis:

    • Application: Assesses disease activity in Ulcerative Colitis.

    • Components: It is a composite score from 0 to 12 based on four parameters, each scored from 0 to 3:

      • Stool frequency.

      • Rectal bleeding.

      • Findings on endoscopy.

    • Interpretation: A higher score indicates more severe disease. Clinical response and remission are defined by specific reductions in the score.[25]

Visualizing the Development Landscape

The clinical development of first-generation RIPK1 inhibitors has been challenging, with several candidates failing to demonstrate sufficient efficacy or encountering safety issues that have led to their discontinuation.

RIPK1_Inhibitor_Development cluster_gsk GSK cluster_denali_sanofi Denali & Sanofi GSK2982772 GSK2982772 GSK2982772_RA Rheumatoid Arthritis (Phase II) GSK2982772->GSK2982772_RA GSK2982772_Pso Psoriasis (Phase II) GSK2982772->GSK2982772_Pso GSK2982772_UC Ulcerative Colitis (Phase II) GSK2982772->GSK2982772_UC GSK3145095 GSK3145095 GSK3145095_Onc Oncology (Phase I/II) GSK3145095->GSK3145095_Onc GSK2982772_Disc Discontinued (Lack of Efficacy) GSK2982772_RA->GSK2982772_Disc GSK2982772_Pso->GSK2982772_Disc GSK2982772_UC->GSK2982772_Disc GSK3145095_Disc Terminated (Portfolio Review) GSK3145095_Onc->GSK3145095_Disc DNL747 DNL747 (SAR443060) DNL747_Neuro Neurodegeneration (Phase Ib) DNL747->DNL747_Neuro DNL788 DNL788 (SAR443820) DNL788_ALS ALS (Phase II) DNL788->DNL788_ALS DNL788_MS Multiple Sclerosis (Phase II) DNL788->DNL788_MS DNL747_Disc Discontinued (Preclinical Toxicity) DNL747_Neuro->DNL747_Disc DNL788_ALS_Fail Failed Endpoint DNL788_ALS->DNL788_ALS_Fail DNL747_Disc->DNL788 Development Shifted

Caption: Clinical Development Pipeline of Key RIPK1 Inhibitors.

Conclusion

The clinical development of RIPK1 inhibitors has underscored the complexity of targeting this central signaling node. While initial Phase I studies have generally demonstrated that these molecules are well-tolerated and can achieve high levels of target engagement, this has not consistently translated into clinical efficacy in Phase II trials for various inflammatory and neurodegenerative diseases.[1] The discontinuation of several first-generation RIPK1 inhibitors highlights the challenges in this field.

However, the rationale for inhibiting RIPK1 in diseases characterized by inflammation and necroptotic cell death remains strong. Ongoing and future research with next-generation inhibitors will be crucial to determine if the full therapeutic potential of targeting RIPK1 can be realized. Lessons learned from these early clinical trials, particularly regarding patient selection, dose optimization, and the specific molecular context of the diseases being treated, will be invaluable for the continued development of this class of drugs.

References

Head-to-Head Comparison: Ripk1-IN-9 vs. Z-VAD-FMK in Cell Death and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cell death and inflammation research, the choice of inhibitory tools is paramount to elucidating specific signaling pathways and therapeutic targets. This guide provides a detailed head-to-head comparison of two widely utilized inhibitors: Ripk1-IN-9, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and Z-VAD-FMK, a broad-spectrum pan-caspase inhibitor. This objective analysis, supported by experimental data, aims to empower researchers in making informed decisions for their experimental designs.

At a Glance: Key Differences

FeatureThis compoundZ-VAD-FMK
Primary Target Receptor-Interacting Protein Kinase 1 (RIPK1)Pan-Caspase
Primary Pathway Inhibited NecroptosisApoptosis
Mechanism of Action Selective, potent inhibition of RIPK1 kinase activityIrreversible binding to the catalytic site of caspases
Key Application Studying and inhibiting necroptosis and RIPK1-mediated inflammationBroadly inhibiting apoptosis, studying caspase-dependent processes
Reported Off-Target Effect Data not widely availableInduction of autophagy via NGLY1 inhibition, potential to induce necroptosis

Quantitative Performance Data

The following tables summarize the quantitative data available for this compound and Z-VAD-FMK, providing a snapshot of their potency and cellular effects.

Table 1: Inhibitor Potency (IC50/EC50)
InhibitorTarget/AssayCell LineIC50/EC50
This compound U937 cell viabilityU9372 nM[1]
L929 cell viabilityL9291.3 nM[1]
Z-VAD-FMK-induced necroptosisHT-297.04 nM
Z-VAD-FMK General Caspase InhibitionIn vitro0.0015 - 5.8 µM[2]
Caspase-1In vitroPotent inhibitor
Caspase-3In vitroPotent inhibitor
Caspase-8In vitroPotent inhibitor

Note: More specific IC50 values for Z-VAD-FMK against individual caspases can vary depending on the assay conditions.

Mechanism of Action and Signaling Pathways

Understanding the distinct mechanisms of action of this compound and Z-VAD-FMK is crucial for interpreting experimental results.

This compound is a potent and selective dihydronaphthyridone compound that inhibits the kinase activity of RIPK1.[1] RIPK1 is a critical upstream regulator of necroptosis, a form of programmed necrosis. By inhibiting RIPK1, this compound effectively blocks the formation of the necrosome, a signaling complex essential for the execution of necroptosis.

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of most caspases, the key executioners of apoptosis. This broad inhibition prevents the apoptotic cascade. However, by inhibiting caspase-8, a negative regulator of the necroptosis pathway, Z-VAD-FMK can paradoxically induce necroptosis in certain cellular contexts.[3]

Signaling Pathway Diagrams

To visualize the points of intervention for each inhibitor, the following diagrams illustrate the simplified apoptosis and necroptosis pathways.

cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Procaspase-8 Inhibits Z-VAD-FMK->Procaspase-9 Z-VAD-FMK->Procaspase-3

Figure 1: Simplified Apoptosis Pathway and Z-VAD-FMK's point of inhibition.

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TRADD, TRAF2 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis This compound This compound This compound->RIPK1 Inhibits kinase activity Caspase-8 Caspase-8 Caspase-8->RIPK1 Cleaves/Inhibits Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Inhibits

Figure 2: Simplified Necroptosis Pathway and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are example protocols for key experiments used to evaluate this compound and Z-VAD-FMK.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors or to measure cell viability following induction of cell death.

Materials:

  • Cells of interest (e.g., L929, HT-29, Jurkat)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound and/or Z-VAD-FMK

  • Inducer of necroptosis (e.g., TNF-α + Smac mimetic + Z-VAD-FMK for this compound testing) or apoptosis (e.g., Staurosporine, TNF-α + Cycloheximide for Z-VAD-FMK testing)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or Z-VAD-FMK for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induce necroptosis or apoptosis by adding the respective inducers.

  • Incubate for a predetermined time (e.g., 6-24 hours), depending on the cell type and inducer.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Cleaved Caspase-3 (Apoptosis Marker)

This protocol is used to detect the activation of caspase-3, a key executioner caspase in apoptosis, and to assess the inhibitory effect of Z-VAD-FMK.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system. A loading control (e.g., β-actin or GAPDH) should also be probed.

Western Blot for Phosphorylated RIPK1 (Necroptosis Marker)

This protocol is used to detect the autophosphorylation of RIPK1 at Ser166, a key event in its activation during necroptosis, and to evaluate the inhibitory effect of this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein concentration assay kit

  • SDS-PAGE gels and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-RIPK1 (Ser166)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration as described above.

  • Perform SDS-PAGE and protein transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system. It is recommended to also probe for total RIPK1 as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Z-VAD-FMK on induced cell death.

cluster_setup Experimental Setup cluster_induction Cell Death Induction cluster_analysis Downstream Analysis Cell Seeding Cell Seeding Inhibitor Pre-treatment Inhibitor Pre-treatment Cell Seeding->Inhibitor Pre-treatment Apoptosis Induction Apoptosis Induction Inhibitor Pre-treatment->Apoptosis Induction Z-VAD-FMK Necroptosis Induction Necroptosis Induction Inhibitor Pre-treatment->Necroptosis Induction This compound Viability Assay (MTT) Viability Assay (MTT) Apoptosis Induction->Viability Assay (MTT) Western Blot (Cleaved Caspase-3) Western Blot (Cleaved Caspase-3) Apoptosis Induction->Western Blot (Cleaved Caspase-3) Necroptosis Induction->Viability Assay (MTT) Western Blot (p-RIPK1) Western Blot (p-RIPK1) Necroptosis Induction->Western Blot (p-RIPK1)

Figure 3: A typical experimental workflow for comparing this compound and Z-VAD-FMK.

Conclusion

This compound and Z-VAD-FMK are powerful tools for dissecting the intricate pathways of cell death and inflammation. This compound offers high selectivity for studying necroptosis and RIPK1-mediated signaling, with potent activity at nanomolar concentrations. In contrast, Z-VAD-FMK is a well-established, broad-spectrum inhibitor of apoptosis, but its off-target effects, including the potential to induce necroptosis and autophagy, must be carefully considered in experimental design and data interpretation. The choice between these inhibitors should be guided by the specific research question and the cellular context under investigation. This guide provides the foundational data and protocols to assist researchers in navigating these decisions and advancing our understanding of these fundamental biological processes.

References

Validating the Inhibitory Effect of Ripk1-IN-9 on Ripk1 Autophosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ripk1-IN-9 and other prominent Ripk1 inhibitors, with a focus on validating their efficacy in suppressing Ripk1 autophosphorylation, a critical step in the execution of necroptotic cell death. Due to the limited publicly available experimental data specifically detailing the direct inhibition of Ripk1 autophosphorylation by this compound, this guide presents the available data for this compound and offers a comprehensive framework for its experimental validation, alongside a comparison with well-characterized alternative inhibitors.

Introduction to Ripk1 and its Autophosphorylation

Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) is a key regulator of cellular signaling pathways that control inflammation and programmed cell death.[1] While Ripk1 can promote cell survival through the activation of NF-κB, its kinase activity is central to the initiation of necroptosis, a form of regulated necrosis.[2] A hallmark of Ripk1 kinase activation is its autophosphorylation at multiple sites, with phosphorylation at serine 166 (S166) being a widely accepted biomarker of this event.[3] This autophosphorylation is a critical step for the recruitment and activation of downstream effectors like Ripk3 and MLKL, ultimately leading to membrane disruption and cell death.[4][5] Consequently, inhibiting Ripk1 autophosphorylation is a primary strategy for the therapeutic intervention in diseases driven by necroptosis, such as inflammatory and neurodegenerative disorders.

Overview of Ripk1 Inhibitors

A variety of small molecule inhibitors targeting Ripk1 have been developed. These are broadly classified based on their binding mode and mechanism of action. This compound is a potent and selective dihydronaphthyridone-based inhibitor of Ripk1.[6][7] While specific data on its direct inhibition of Ripk1 autophosphorylation is not extensively published, its low nanomolar IC50 values in cell-based necroptosis assays suggest a strong on-target effect.[6][7] This guide compares this compound with other well-established Ripk1 inhibitors, including Necrostatin-1 (Nec-1), GSK2982772, and RIPA-56.

Comparative Efficacy of Ripk1 Inhibitors

The following table summarizes the available quantitative data for this compound and other selected Ripk1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell types, and ATP concentrations used.

InhibitorTypeTargetIC50 (Cell-based Necroptosis Assay)IC50 (Biochemical Kinase Assay)Reference
This compound DihydronaphthyridoneRipk11.3 nM (L929 cells) 2 nM (U937 cells)Not publicly available[6][7]
Necrostatin-1 (Nec-1) AllostericRipk1~180 nM (Jurkat cells)~260 nM[6]
GSK2982772 ATP-competitiveRipk1~6.7 nM (U937 cells)0.9 nM (human Ripk1)
RIPA-56 Type IIIRipk127 nM (L929 cells)13 nM

Experimental Protocols for Validating Inhibitor Efficacy

To rigorously validate the inhibitory effect of a compound like this compound on Ripk1 autophosphorylation, a combination of in vitro and cellular assays is recommended.

In Vitro Ripk1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Ripk1.

Objective: To determine the IC50 value of the inhibitor against recombinant Ripk1.

Materials:

  • Recombinant human Ripk1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and control inhibitors in kinase buffer.

  • Add the Ripk1 enzyme to the wells of a 384-well plate containing the inhibitors.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Ripk1 Autophosphorylation (Western Blot)

This assay assesses the inhibitor's ability to block Ripk1 autophosphorylation in a cellular context.

Objective: To visualize and quantify the reduction of phosphorylated Ripk1 (p-Ripk1 S166) in cells treated with the inhibitor.

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929, or U937)

  • Cell culture medium and supplements

  • Necroptosis-inducing stimulus (e.g., TNF-α + Smac mimetic + z-VAD-FMK)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Ripk1 (S166), anti-total Ripk1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor or control inhibitors for 1-2 hours.

  • Induce necroptosis by adding the stimulating agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK).

  • Incubate for a time period determined to show robust Ripk1 phosphorylation (e.g., 2-6 hours).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-Ripk1 (S166) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Ripk1 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative inhibition of Ripk1 autophosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

Ripk1_Signaling_Pathway TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, Ripk1) TNFR1->ComplexI TNFa TNF-α TNFa->TNFR1 NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB ComplexII Complex II (Ripk1, FADD, Caspase-8) ComplexI->ComplexII Ripk1_autoP Ripk1 Autophosphorylation (p-S166) ComplexII->Ripk1_autoP Ripk3 Ripk3 Activation Ripk1_autoP->Ripk3 MLKL MLKL Phosphorylation Ripk3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripk1_IN_9 This compound Ripk1_IN_9->Ripk1_autoP Inhibits

Caption: Ripk1 Signaling Pathway Leading to Autophosphorylation and Necroptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture inhibitor_treatment Inhibitor Pre-treatment (this compound, Controls) cell_culture->inhibitor_treatment stimulate Induce Necroptosis (TNF-α + SM + zVAD) inhibitor_treatment->stimulate cell_lysis Cell Lysis stimulate->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot quantification Quantify p-Ripk1 (S166) / Total Ripk1 western_blot->quantification end End quantification->end

Caption: Experimental Workflow for Validating Ripk1 Autophosphorylation Inhibition.

Inhibitor_Comparison Inhibitors Ripk1 Inhibitors This compound Necrostatin-1 GSK2982772 RIPA-56 Potency Potency (IC50) Low nM (cellular) High nM (cellular) Low nM (cellular/biochemical) Low nM (cellular/biochemical) Inhibitors:f0->Potency:f0 Inhibitors:f1->Potency:f1 Inhibitors:f2->Potency:f2 Inhibitors:f3->Potency:f3 Mechanism Mechanism of Action Dihydronaphthyridone Allosteric ATP-competitive Type III Inhibitors:f0->Mechanism:f0 Inhibitors:f1->Mechanism:f1 Inhibitors:f2->Mechanism:f2 Inhibitors:f3->Mechanism:f3 pRipk1_Data Direct p-Ripk1 Inhibition Data Limited Public Data Demonstrated Demonstrated Demonstrated Inhibitors:f0->pRipk1_Data:f0 Inhibitors:f1->pRipk1_Data:f1 Inhibitors:f2->pRipk1_Data:f2 Inhibitors:f3->pRipk1_Data:f3

References

Assessing the Kinase Selectivity of Ripk1-IN-9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase drug discovery, the selectivity of an inhibitor is a critical parameter that dictates its therapeutic window and potential off-target effects. This guide provides a framework for assessing the selectivity of Ripk1-IN-9, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), by comparing it with a well-characterized selective inhibitor, GSK2982772. While specific kinome scan data for this compound is not publicly available, this guide outlines the methodologies and data presentation necessary for such an evaluation.

Introduction to RIPK1 and Its Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial mediator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4][5] Its kinase activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it an attractive therapeutic target.[2][6][7] Small molecule inhibitors of RIPK1 have the potential to modulate these pathological processes. However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving selectivity is a significant challenge. Off-target inhibition can lead to unforeseen side effects, underscoring the importance of comprehensive selectivity profiling.

Comparative Selectivity Profile

To illustrate the assessment of selectivity, this section presents a hypothetical comparison based on the known characteristics of a highly selective RIPK1 inhibitor, GSK2982772. A kinome scan is a broad screening of an inhibitor against a large panel of kinases, providing a quantitative measure of its binding affinity or inhibitory activity. The results are often expressed as the percentage of control (% Control) or dissociation constant (Kd). A lower value typically indicates stronger binding or inhibition.

While specific kinome scan data for this compound is not publicly available, a similar profile would be necessary for a thorough evaluation. For comparison, GSK2982772 has been shown to be remarkably selective for RIPK1. In extensive profiling against over 450 kinases, it demonstrated high potency for RIPK1 with minimal off-target interactions.[1][4]

Table 1: Illustrative Kinome Scan Data Comparison

KinaseThis compound (% Control @ 1µM)GSK2982772 (% Control @ 10µM)
RIPK1 Data Not Available<10
Off-Target Kinase 1Data Not Available>90
Off-Target Kinase 2Data Not Available>90
Off-Target Kinase 3Data Not Available>90
... (450+ kinases)Data Not Available>90

Note: The data for GSK2982772 is based on published information describing its high selectivity.[1][4] A lower "% Control" value signifies stronger inhibition.

Experimental Protocols

A standardized and detailed experimental protocol is essential for generating reproducible and comparable kinome scan data. The following outlines a typical workflow for a competition binding assay, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay Protocol

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

Materials:

  • Test compound (e.g., this compound)

  • DNA-tagged kinases (panel of human kinases)

  • Immobilized, active-site directed ligand

  • Streptavidin-coated magnetic beads

  • Assay buffer

  • Wash buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Kinase-Ligand Binding: A proprietary DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound.

  • Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Capture: Streptavidin-coated magnetic beads are used to capture the kinase-ligand complex.

  • Washing: Unbound kinase and test compound are removed through a series of wash steps.

  • Elution and Quantification: The amount of bound, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The qPCR signal from the test compound-treated sample is compared to a DMSO control to determine the percentage of control (% Control).

Visualizing Key Concepts

To better understand the context of this compound's function and the experimental approach to assessing its selectivity, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_scaffold RIPK1 (Scaffold) cIAP12->RIPK1_scaffold Ubiquitination NFkB NF-κB Activation RIPK1_scaffold->NFkB MAPK MAPK Activation RIPK1_scaffold->MAPK RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Deubiquitination FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK3 Inhibits Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR

Caption: RIPK1 Signaling Pathway.

Kinome_Scan_Workflow start Start prepare Prepare Kinase Panel (DNA-tagged) start->prepare incubate Incubate Kinase, Ligand, and Test Compound (this compound) prepare->incubate capture Capture on Beads incubate->capture wash Wash to Remove Unbound Components capture->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Data Analysis (% Control vs. DMSO) quantify->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ripk1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Ripk1-IN-9, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Adherence to these procedures is critical to ensure a safe laboratory environment and to mitigate potential environmental impact.

Immediate Safety and Disposal Protocols

Step 1: Identification and Classification Treat all waste containing this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

Step 2: Segregation of Waste Proper segregation is key to safe disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated vials, spatulas, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE: Dispose of gloves, lab coats, and other PPE that have come into contact with this compound in a designated solid hazardous waste container.

Step 3: Container Management and Labeling

  • Use containers that are in good condition and compatible with the chemical waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.

  • Keep containers securely closed at all times, except when adding waste.

Step 4: Storage Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure that the storage area has secondary containment to capture any potential leaks.

Step 5: Professional Disposal Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.[3][4][5] Do not dispose of this compound down the drain or in the regular trash. [4]

Quantitative Data Summary

ParameterValueSource
Hazard Classification (based on RIPK1-IN-11) Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols

Detailed experimental protocols for the use of this compound can be found in various research publications. The general workflow for an in vitro kinase assay to determine the inhibitory activity of this compound would typically involve the following steps:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Prepare assay buffers, recombinant RIPK1 enzyme, and the substrate (e.g., a peptide or protein that is a known substrate of RIPK1).

  • Serial Dilution: Create a series of dilutions of the this compound stock solution to test a range of concentrations.

  • Kinase Reaction: In a multi-well plate, combine the recombinant RIPK1 enzyme, the substrate, and ATP in the assay buffer. Add the different concentrations of this compound to the wells. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies, radiometric assays, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway Diagram

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway, a form of programmed cell death. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking this cell death pathway.

RIPK1_Signaling_Pathway cluster_necrosome Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa cIAP1/2 inhibition or deubiquitination Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb Caspase-8 inhibition Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 P MLKL MLKL RIPK3->MLKL P Ripk1_IN_9 This compound Ripk1_IN_9->RIPK1 Inhibits

Caption: RIPK1 signaling pathway leading to either cell survival or cell death via apoptosis or necroptosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.